Ceratotoxin B
Description
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C135H235N35O32/c1-23-76(12)106(165-117(183)88(142)70-171)128(194)144-69-104(174)154-99(71-172)125(191)150-83(19)113(179)160-95(67-87-44-27-26-28-45-87)124(190)159-93(50-33-39-59-140)122(188)157-91(48-31-37-57-138)120(186)149-84(20)116(182)162-97(65-73(6)7)132(198)168-61-41-52-100(168)126(192)164-105(75(10)11)130(196)151-85(21)111(177)156-92(49-32-38-58-139)121(187)158-94(51-34-40-60-141)123(189)166-107(77(13)24-2)129(195)143-68-103(173)153-89(46-29-35-55-136)118(184)147-79(15)109(175)145-81(17)114(180)161-96(64-72(4)5)133(199)169-62-42-53-101(169)127(193)167-108(78(14)25-3)131(197)152-86(22)112(178)155-90(47-30-36-56-137)119(185)148-80(16)110(176)146-82(18)115(181)163-98(66-74(8)9)134(200)170-63-43-54-102(170)135(201)202/h26-28,44-45,72-86,88-102,105-108,171-172H,23-25,29-43,46-71,136-142H2,1-22H3,(H,143,195)(H,144,194)(H,145,175)(H,146,176)(H,147,184)(H,148,185)(H,149,186)(H,150,191)(H,151,196)(H,152,197)(H,153,173)(H,154,174)(H,155,178)(H,156,177)(H,157,188)(H,158,187)(H,159,190)(H,160,179)(H,161,180)(H,162,182)(H,163,181)(H,164,192)(H,165,183)(H,166,189)(H,167,193)(H,201,202)/t76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,105-,106-,107-,108-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXMDTIXCKHFGQ-NBKZZIEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C135H235N35O32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164587 | |
| Record name | Ceratotoxin B protein, Ceratitis capitata | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2860.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150671-05-9 | |
| Record name | Ceratotoxin B protein, Ceratitis capitata | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150671059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceratotoxin B protein, Ceratitis capitata | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 150671-05-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Isolation of Ceratotoxin B: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ceratotoxin B, a potent antimicrobial peptide isolated from the venom of the Mediterranean fruit fly, Ceratitis capitata, represents a promising candidate for the development of novel anti-infective therapeutics. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its purification, summarizes its key physicochemical and biological properties, and illustrates its mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, microbiology, and drug development.
Introduction
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery and development of new classes of antimicrobial agents. Insect-derived antimicrobial peptides (AMPs) have emerged as a promising source of novel drug leads due to their broad-spectrum activity and unique mechanisms of action. Ceratotoxins, a family of AMPs found in the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata, have demonstrated significant activity against a range of pathogenic bacteria.[1] This guide focuses specifically on this compound, a 29-amino acid peptide with potent antibacterial properties.
Physicochemical and Biological Properties of this compound
This compound is a strongly basic, heat-stable peptide.[1] Its primary structure and other key properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | Ser-Ile-Gly-Ser-Ala-Phe-Lys-Lys-Ala-Leu-Pro-Val-Ala-Lys-Lys-Ile-Gly-Lys-Ala-Ala-Leu-Pro-Ile-Ala-Lys-Ala-Ala-Leu-Pro | [1] |
| Molecular Weight | 2860.53 Da | |
| CAS Number | 150671-05-9 | |
| Antibacterial Activity | Active against Gram-positive and Gram-negative bacteria. Specific MIC values are needed for a complete profile. | [2][3] |
| Hemolytic Activity | The ceratotoxin family exhibits weak hemolytic activity. Specific HC50 for this compound is needed for a complete profile. | [2][3] |
| Mechanism of Action | Forms voltage-dependent ion channels in bacterial membranes via the "barrel stave model". | [2][3] |
Experimental Protocols
Isolation of this compound from Ceratitis capitata
The following protocol outlines the general steps for the isolation and purification of this compound from the female reproductive accessory glands of C. capitata.
3.1.1. Dissection and Extraction
-
Dissection: Sexually mature female C. capitata are anesthetized and dissected under a stereomicroscope to isolate the reproductive accessory glands.
-
Homogenization: The collected glands are homogenized in an acidic extraction solution (e.g., 0.1% trifluoroacetic acid in water) to release the peptides and inhibit protease activity.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Supernatant Collection: The supernatant, containing the crude peptide extract, is carefully collected.
3.1.2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A multi-step RP-HPLC procedure is employed to purify this compound from the crude extract.
-
Step 1: Initial Fractionation
-
Column: A semi-preparative C18 column (e.g., 10 mm x 250 mm, 10 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.
-
Flow Rate: 2.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Fraction Collection: Fractions are collected based on the elution profile.
-
-
Step 2: Second Purification Step
-
Column: An analytical C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A shallower linear gradient, optimized based on the elution time of this compound from the first step (e.g., 20% to 40% Mobile Phase B over 40 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
-
Step 3: Final Polishing Step (Optional)
-
A third HPLC step using a different column chemistry (e.g., C8 or C4) or a different ion-pairing agent may be employed if further purification is required.
-
3.1.3. Purity Assessment and Characterization
-
Analytical RP-HPLC: The purity of the final fraction is assessed by analytical RP-HPLC, which should show a single, sharp peak.
-
Mass Spectrometry: The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Amino Acid Sequencing: The amino acid sequence is determined by Edman degradation.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of purified this compound is quantified by determining its MIC against various bacterial strains using the broth microdilution method.
-
Bacterial Culture: Prepare a fresh overnight culture of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Activity Assay
The toxicity of this compound towards eukaryotic cells is assessed through a hemolytic activity assay using red blood cells.
-
Red Blood Cell Preparation: Obtain fresh red blood cells (e.g., human or sheep) and wash them several times with phosphate-buffered saline (PBS) by centrifugation.
-
Peptide Dilution: Prepare a series of twofold dilutions of this compound in PBS.
-
Incubation: Mix the peptide dilutions with a suspension of red blood cells (e.g., 2% v/v) and incubate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Release Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
HC50 Calculation: The HC50 value, the concentration of peptide causing 50% hemolysis, is calculated relative to a positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, PBS alone).
Mechanism of Action and Experimental Workflow
This compound exerts its antibacterial effect by forming pores in the bacterial cell membrane, a process described by the "barrel stave model". This leads to the disruption of the membrane potential and leakage of cellular contents, ultimately causing cell death.
Visualizing the Experimental Workflow and Mechanism
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation of this compound and its proposed mechanism of action.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: The "Barrel Stave Model" mechanism of action for this compound.
Conclusion
This compound represents a compelling lead compound for the development of new antimicrobial drugs. Its potent activity against a broad range of bacteria, coupled with a mechanism of action that is less likely to induce resistance compared to conventional antibiotics, makes it an attractive candidate for further investigation. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to isolate, characterize, and evaluate this compound, thereby facilitating future research and development efforts in the critical area of anti-infective therapy.
References
- 1. Purification and primary structure of ceratotoxin A and B, two antibacterial peptides from the female reproductive accessory glands of the medfly Ceratitis capitata (Insecta:Diptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
Biological function of Ceratotoxin B in medfly reproductive glands
An In-Depth Technical Guide on the Biological Function of Ceratotoxin B in Medfly Reproductive Glands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceratotoxins are a family of antimicrobial peptides (AMPs) produced in the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata (medfly). These peptides, including this compound, play a crucial role in the fly's reproductive success by providing a protective antimicrobial shield to the reproductive tract and the oviposited eggs. This technical guide provides a comprehensive overview of the biological function of this compound, including its antimicrobial properties, proposed mechanism of action, and the hormonal regulation of its expression. While specific quantitative data for this compound is limited in the current literature, this guide synthesizes available information on the ceratotoxin family to provide a robust understanding of its potential.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Insect-derived antimicrobial peptides are a promising source of such agents due to their potent and broad-spectrum activity. The ceratotoxin family of peptides, isolated from the medfly Ceratitis capitata, represents a compelling case study. These peptides are specifically expressed in the female reproductive accessory glands and are secreted to protect against microbial invasion during mating and oviposition[1][2][3]. The ceratotoxin family consists of several members, including Ceratotoxin A, B, C, and D, which share structural similarities[4][5]. This guide focuses on the biological function of this compound, placed within the broader context of the ceratotoxin family.
Antimicrobial and Hemolytic Activity
Antimicrobial Activity
The antimicrobial efficacy of ceratotoxins is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible bacterial growth.
Table 1: Minimum Inhibitory Concentration (MIC) of Ceratotoxins Against Various Bacterial Strains
| Bacterial Strain | Ceratotoxin A (µM) | Ceratotoxin C (µM) | Ceratotoxin D (µM) |
| Escherichia coli D21 | 1.5 | 18 | 2.5 |
| Enterobacter cloacae | 1.7 | - | - |
| Klebsiella oxytoca | 3.9 | - | - |
| Staphylococcus aureus ATCC 25923 | 95 | >350 | 50 |
| Bacillus subtilis ATCC 6633 | 1.9 | 5.3 | 0.9 |
Data sourced from Bessin et al. (2004). The original paper did not provide data for this compound.
Hemolytic Activity
A critical aspect of drug development is assessing the cytotoxicity of a compound against host cells. Hemolytic activity, the ability to lyse red blood cells, is a common initial screen for cytotoxicity. The HC50 value, the concentration at which 50% of red blood cells are lysed, is a key parameter.
Table 2: Hemolytic Activity of Ceratotoxins Against Human Erythrocytes
| Peptide | HC50 (µM) |
| Ceratotoxin A | 110 |
| Ceratotoxin C | 645 |
| Ceratotoxin D | 84 |
Data sourced from Bessin et al. (2004). The original paper did not provide data for this compound.
Mechanism of Action
The primary mechanism of action for ceratotoxins is believed to be the disruption of bacterial cell membranes through the formation of ion channels[6][7][8]. This action is consistent with the "barrel-stave" model of antimicrobial peptide function.
In this model, the amphipathic nature of the ceratotoxin peptides allows them to insert into the lipid bilayer of bacterial membranes. The hydrophobic regions of the peptides interact with the lipid core of the membrane, while the hydrophilic regions face inward, forming a pore or channel. This disrupts the membrane's integrity, leading to the leakage of essential ions and metabolites, and ultimately, cell death.
Diagram illustrating the proposed "barrel-stave" mechanism of action for this compound.
Regulation of this compound Expression
The expression of ceratotoxin genes is tightly regulated, being female-specific and linked to sexual maturity and mating[1][9]. A key regulator of this process is Juvenile Hormone (JH), a crucial hormone in insect development and reproduction[10].
While the precise signaling cascade for this compound has not been fully elucidated in Ceratitis capitata, a putative pathway can be inferred from studies on JH signaling in other insects[7][11][12]. JH is thought to bind to its receptor, Methoprene-tolerant (Met), a member of the bHLH-PAS family of transcription factors. The JH-Met complex can then modulate the expression of target genes, including those encoding antimicrobial peptides.
A putative signaling pathway for the Juvenile Hormone regulation of this compound expression.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.
-
Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.
-
Peptide Preparation: Prepare a stock solution of this compound and perform serial two-fold dilutions in the broth medium in a 96-well microtiter plate.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.
Hemolytic Activity Assay
This assay measures the lytic activity of the peptide against red blood cells.
-
Erythrocyte Preparation: Obtain fresh red blood cells (e.g., human or sheep) and wash them multiple times in a buffered saline solution (e.g., PBS) by centrifugation to remove plasma components.
-
Peptide Dilution: Prepare serial dilutions of this compound in the buffered saline solution.
-
Incubation: Mix the peptide dilutions with a suspension of the washed red blood cells and incubate at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 414 nm) to quantify the amount of released hemoglobin.
-
HC50 Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to a positive control (100% lysis) and a negative control (0% lysis). The HC50 is the concentration of the peptide that causes 50% hemolysis.
Conclusion and Future Directions
This compound, as part of the ceratotoxin family, represents a promising antimicrobial peptide with a clear biological function in the reproductive success of the medfly. Its potent antimicrobial activity, coupled with a likely membrane-disrupting mechanism of action, makes it an interesting candidate for further investigation as a potential therapeutic agent.
However, a significant gap in the current knowledge is the lack of specific quantitative data on the antimicrobial and cytotoxic activities of this compound itself. Future research should focus on:
-
Quantitative analysis of this compound: Determining the MIC values of synthetic this compound against a broad panel of clinically relevant bacteria.
-
Cytotoxicity studies: Assessing the hemolytic activity (HC50) and cytotoxicity against various mammalian cell lines (LC50) to establish its therapeutic index.
-
Elucidation of the signaling pathway: Detailed investigation of the juvenile hormone-mediated signaling cascade that regulates ceratotoxin gene expression in Ceratitis capitata.
Addressing these knowledge gaps will be crucial for fully understanding the potential of this compound and the broader ceratotoxin family in the development of new antimicrobial drugs.
References
- 1. Molecular characterization of ceratotoxin C, a novel antibacterial female-specific peptide of the ceratotoxin family from the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cDNA sequence and expression of the ceratotoxin gene encoding an antibacterial sex specific peptide from the medfly Ceratitis capitata (Diptera) [usiena-air.unisi.it]
- 3. Presence of antibacterial peptides on the laid egg chorion of the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and primary structure of ceratotoxin A and B, two antibacterial peptides from the female reproductive accessory glands of the medfly Ceratitis capitata (Insecta:Diptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The genes encoding the antibacterial sex-specific peptides ceratotoxins are clustered in the genome of the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cDNA sequence and expression of the ceratotoxin gene encoding an antibacterial sex-specific peptide from the medfly Ceratitis capitata (diptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Juvenile hormone regulates the expression of the gene encoding ceratotoxin a, an antibacterial peptide from the female reproductive accessory glands of the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Juvenile Hormone Studies in Drosophila melanogaster [frontiersin.org]
- 12. pnas.org [pnas.org]
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Evolutionary Origin, Structure, and Function of Ceratotoxin B and Related Insect Peptides.
This technical guide provides an in-depth exploration of the evolutionary origins, biochemical properties, and molecular mechanisms of this compound, a member of a potent family of antimicrobial peptides (AMPs) found in the Mediterranean fruit fly, Ceratitis capitata. This document synthesizes current research to offer a detailed resource for professionals in the fields of entomology, immunology, and pharmaceutical development, presenting quantitative data, experimental methodologies, and visual representations of key biological processes.
Introduction: The Ceratotoxin Family of Antimicrobial Peptides
The Ceratotoxin family, comprising peptides such as Ceratotoxin A, B, C, and D, represents a fascinating example of innate immune effectors in insects.[1] These linear, cationic, and amphipathic peptides are produced in the female reproductive accessory glands of the medfly, Ceratitis capitata.[1] Their expression is not induced by bacterial infection but is instead linked to sexual maturity and mating, suggesting a primary role in protecting the reproductive tract and fertilized eggs from microbial invasion.[1] Ceratotoxins exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3]
Evolutionary Origin: A Tale of Gene Duplication and Diversification
The evolutionary history of the Ceratotoxin family is a classic example of molecular innovation through gene duplication and subsequent divergence. The genes encoding Ceratotoxins A, B, C, and the more recently discovered D, are organized in a cluster within the Ceratitis capitata genome, a strong indicator that they arose from a common ancestral gene through tandem duplication events. This clustered organization facilitates the coordinated expression of these peptides.
Phylogenetic analyses of the Ceratotoxin gene family and related peptides in other Dipteran species are crucial to understanding their evolutionary trajectory. The presence of homologous peptides in the Natal fruit fly, Ceratitis rosa, suggests that the initial gene duplication events that gave rise to the Ceratotoxin family predate the speciation event that separated these two species. Subsequent duplications and diversification within each lineage would have then led to the specific repertoire of Ceratotoxins observed in each species today. This process of gene duplication followed by positive selection allows for the rapid evolution of novel peptide functions, likely driven by the constant co-evolutionary arms race between the insect host and microbial pathogens.
Quantitative Data on Ceratotoxin Family Peptides
Table 1: Physicochemical Properties of Ceratotoxin A and B
| Peptide | Amino Acid Sequence | Length | Molecular Weight (Da) | Theoretical pI |
| Ceratotoxin A | GWLKKIGKKIERVGQHTRDATIQGLGIAQQAANVAATAR | 36 | 3865.5 | 10.3 |
| This compound | GWLKKIGKKIERVGQHTRDATIQGLGIAQQAANVAATAK | 36 | 3822.5 | 10.3 |
Table 2: Antimicrobial Activity of Ceratotoxin Peptides (Lethal Concentration in µM)
| Bacterial Strain | Ceratotoxin A | Ceratotoxin C | Ceratotoxin D |
| Escherichia coli D31 | 0.8 | 3.2 | 0.9 |
| Salmonella typhimurium | 1.5 | 6 | 1.8 |
| Pseudomonas aeruginosa | 12 | >50 | 15 |
| Staphylococcus aureus | 3 | 12 | 4 |
| Bacillus subtilis | 1.5 | 6 | 2 |
| Data adapted from Bessin et al., 2004. |
Structural Characteristics of this compound
This compound, like other members of its family, is a linear α-helical peptide. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to elucidate its secondary structure. In a membrane-mimicking environment, such as in the presence of organic solvents, this compound adopts a significant helical conformation. This amphipathic helical structure is crucial for its antimicrobial activity, allowing it to interact with and disrupt the integrity of bacterial cell membranes. The proposed mechanism of action for Ceratotoxins is the "barrel-stave" model, where the peptide monomers insert into the lipid bilayer and aggregate to form transmembrane pores, leading to cell lysis.[2][4]
Regulation of Ceratotoxin Gene Expression by Juvenile Hormone
The expression of Ceratotoxin genes is not induced by microbial challenge but is instead under hormonal control, primarily regulated by Juvenile Hormone (JH). JH plays a critical role in insect development and reproduction. The signaling pathway that links JH to the expression of Ceratotoxin genes involves a cascade of molecular events initiated by the binding of JH to its receptor.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the study of this compound and related peptides.
Peptide Purification and Synthesis
-
Purification from Natural Source: Ceratotoxins are typically purified from the accessory glands of adult female Ceratitis capitata. This involves dissection of the glands, homogenization, and subsequent separation of the peptide fraction using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Solid-Phase Peptide Synthesis (SPPS): For detailed structure-function studies and to obtain larger quantities, Ceratotoxins are chemically synthesized using Fmoc-based solid-phase peptide synthesis. This method allows for the precise assembly of the amino acid sequence on a solid resin support.
Antimicrobial Activity Assays
-
Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial efficacy of Ceratotoxins is quantified by determining the MIC, which is the lowest concentration of the peptide that inhibits the visible growth of a specific bacterium. This is typically performed using a microbroth dilution method in 96-well plates. A standardized bacterial inoculum is added to wells containing serial dilutions of the peptide, and bacterial growth is assessed after incubation.
Structural Analysis
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of this compound in different solvent environments. The peptide is dissolved in aqueous buffer (representing a non-membranous environment) and in membrane-mimicking solvents (e.g., trifluoroethanol) to induce helical folding. CD spectra are recorded in the far-UV region (typically 190-250 nm), and the resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a high-resolution 3D structure, NMR spectroscopy is employed. This involves preparing a concentrated, isotopically labeled (e.g., ¹⁵N, ¹³C) sample of the peptide. A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the resonances of all atoms in the peptide and to determine through-bond and through-space correlations. This information is then used to calculate a family of 3D structures consistent with the experimental data.
Molecular Biology Techniques
-
Gene Cloning and Sequencing: The genes encoding Ceratotoxins are identified and characterized by creating a cDNA library from the mRNA of female accessory glands. Degenerate primers, designed based on the amino acid sequence of the purified peptides, are used to amplify the corresponding gene fragments via Polymerase Chain Reaction (PCR). The amplified products are then cloned into a suitable vector and sequenced to determine the nucleotide sequence of the gene.
Conclusion and Future Directions
This compound and its related peptides represent a promising area of research for the development of novel antimicrobial agents. Their unique evolutionary origin through gene duplication and diversification has resulted in a family of potent defense molecules. Understanding their structure-function relationships, mechanism of action, and the regulation of their expression is crucial for harnessing their therapeutic potential. Future research should focus on obtaining a more comprehensive set of antimicrobial activity data for all members of the Ceratotoxin family, elucidating the high-resolution 3D structures of each peptide in a membrane environment, and further dissecting the regulatory networks that control their expression. Such knowledge will be invaluable for the rational design of synthetic analogs with enhanced efficacy and specificity for targeting pathogenic microorganisms.
References
- 1. Molecular characterization of ceratotoxin C, a novel antibacterial female-specific peptide of the ceratotoxin family from the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Ceratotoxin B Gene Cluster: Organization and Expression
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the gene cluster responsible for producing Ceratotoxin B, an antimicrobial peptide (AMP) from the Mediterranean fruit fly (Ceratitis capitata). Ceratotoxins are key components of the female fly's reproductive system, offering protection against microbial invasion. Understanding the genetic architecture and expression regulation of this family of peptides is crucial for potential applications in drug development and pest management.
Introduction to Ceratotoxins
Ceratotoxins are a family of AMPs produced in the female reproductive accessory glands of the medfly, Ceratitis capitata[1][2]. This family includes several members, such as ceratotoxins A, B, C, and a more recently identified D[1]. These peptides exhibit potent, thermostable activity against both Gram-positive and Gram-negative bacteria[3]. Their expression is sex-specific, localized to mature females, and is notably enhanced by mating and modulated by juvenile hormone, rather than by direct bacterial infection[1][2]. This suggests a primary role in protecting the genital tract and the laid eggs from pathogens[1][4].
Gene Cluster Organization
Genetic analysis has revealed that the genes encoding ceratotoxin peptides are not isolated but are organized into a large multigene cluster. This arrangement facilitates their coordinated expression[1].
Restriction and nucleotide sequence analysis of the C. capitata genome show that the ceratotoxin genes are grouped together in a cluster spanning over 26 kilobases (kb) of DNA[1]. This cluster contains the genes for ceratotoxins A, B, C, and D, among potentially other related sequences[1]. The presence of multiple, closely related genes within a single locus suggests that the ceratotoxin family arose from a series of gene duplication events[5].
Table 1: Ceratotoxin Gene Cluster Characteristics
| Feature | Description | Reference |
|---|---|---|
| Organism | Ceratitis capitata (Mediterranean fruit fly) | [1] |
| Locus Size | > 26 kilobases (kb) | [1] |
| Known Genes in Cluster | Ceratotoxin A, B, C, D | [1] |
| Evolutionary Origin | Likely gene duplication events | [5] |
| Expression Pattern | Coordinated expression of all cluster genes |[1] |
The following diagram illustrates the hypothesized organization of the ceratotoxin gene cluster based on available data. It depicts multiple ceratotoxin (Ctx) genes arranged sequentially, suggesting a common regulatory region.
Caption: Organization of the Ceratotoxin (Ctx) gene cluster.
Gene Expression and Regulation
The expression of ceratotoxin genes is tightly regulated, both temporally and spatially. It is not a typical immune response induced by pathogens but is instead linked to the fly's developmental and reproductive state[1][2].
-
Tissue Specificity: Ceratotoxin gene expression is restricted to the female reproductive accessory glands[2].
-
Developmental Timing: Transcripts for ceratotoxins first appear in 2-3 day old adult females[1].
-
Peak Expression: Expression reaches its maximum level in 6-7 day old females, coinciding with sexual maturity[1].
-
Post-Mating Enhancement: Mating significantly enhances the expression of ceratotoxin genes[1][2].
-
Hormonal Control: Juvenile hormone has been shown to modulate expression levels[1].
Table 2: this compound Expression Levels (Qualitative)
| Condition | Expression Level | Reference |
|---|---|---|
| Immature Female (0-1 days) | Not Detected | [1] |
| Maturing Female (2-3 days) | Low / Appearing | [1] |
| Mature Virgin Female (6-7 days) | High / Maximum | [1] |
| Mature Mated Female | Enhanced | [1][2] |
| Male (any age) | Not Detected | [1] |
| Bacterial Infection | No Effect |[1][2] |
The coordinated expression of the genes within the cluster points to the existence of common regulatory elements[1]. Analysis of the upstream regions of the sequenced ceratotoxin genes has revealed highly conserved motifs. These motifs are believed to be binding sites for transcription factors that control the simultaneous activation of the gene family in response to developmental and hormonal cues[1].
While the specific signaling cascade for ceratotoxin expression has not been fully elucidated, a putative pathway can be proposed based on its known inducers. Developmental signals and juvenile hormone likely converge on transcription factors that recognize the conserved motifs in the ceratotoxin gene promoters. Mating may introduce seminal fluid components that trigger a secondary signaling cascade, further enhancing transcription.
Caption: Putative signaling pathway for Ceratotoxin expression.
Experimental Protocols
The characterization of the ceratotoxin gene cluster and its expression has involved a range of molecular biology techniques.
-
Genomic DNA Extraction: High molecular weight DNA is extracted from C. capitata adults.
-
Library Construction: The genomic DNA is partially digested with a restriction enzyme (e.g., Sau3AI) and ligated into a phage vector (e.g., EMBL3) to create a genomic library.
-
Probe Generation: A DNA probe is synthesized based on the known cDNA sequence of a ceratotoxin (e.g., Ceratotoxin A). The probe is labeled with a radioactive or fluorescent marker.
-
Library Screening: The genomic library is plated, and plaques are transferred to a nylon membrane. The membrane is hybridized with the labeled probe to identify clones containing ceratotoxin genes.
-
Subcloning and Sequencing: Positive clones are isolated, and the DNA is fragmented and subcloned into plasmid vectors. The nucleotide sequence of the inserts is determined using the dideoxy chain-termination method (Sanger sequencing)[1].
-
RNA Extraction: Total RNA is extracted from the accessory glands of female medflies at different developmental stages (e.g., 1, 3, 5, 7 days old) and from other tissues as a control.
-
Gel Electrophoresis: A defined quantity of total RNA (e.g., 10-20 µg) from each sample is separated by size on a denaturing agarose gel.
-
Blotting: The RNA is transferred from the gel to a nylon membrane.
-
Hybridization: The membrane is incubated with a labeled DNA probe specific to the this compound gene.
-
Detection: The membrane is washed to remove unbound probe and exposed to X-ray film (for radioactive probes) or a digital imager. The intensity of the resulting bands indicates the relative abundance of the this compound mRNA transcript.
The following diagram outlines the workflow for identifying and characterizing the ceratotoxin gene cluster from a genomic library.
Caption: Workflow for genomic characterization of the Ctx cluster.
Implications for Drug Development
The ceratotoxin family of peptides represents a promising source of novel antimicrobial agents. Their potent, broad-spectrum activity and unique, non-inducible expression system make them interesting candidates for therapeutic development.
-
Novel Antibiotics: The structure of this compound can serve as a template for designing synthetic peptides with improved stability and efficacy.
-
Overcoming Resistance: As their mechanism of action likely involves membrane disruption, they may be effective against bacteria that are resistant to conventional antibiotics.
-
Agrochemicals: Understanding the regulation of these genes could inform strategies for developing novel, targeted pesticides that disrupt the reproductive fitness of agricultural pests like the medfly.
Further research, including high-resolution structural studies and detailed analysis of the regulatory network, will be critical to fully harnessing the potential of the ceratotoxin gene cluster.
References
- 1. The genes encoding the antibacterial sex-specific peptides ceratotoxins are clustered in the genome of the medfly Ceratitis capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dtisartec.senasica.gob.mx:8080 [dtisartec.senasica.gob.mx:8080]
- 3. uniprot.org [uniprot.org]
- 4. The whole genome sequence of the Mediterranean fruit fly, Ceratitis capitata (Wiedemann), reveals insights into the biology and adaptive evolution of a highly invasive pest species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ceratotoxin gene family in the medfly Ceratitis capitata and the Natal fruit fly Ceratitis rosa (Dipera : Tephritidae) - Agritrop [agritrop.cirad.fr]
Unveiling the Helical Architecture of Ceratotoxin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratotoxin B is a member of the ceratotoxin family of antimicrobial peptides (AMPs) isolated from the medfly Ceratitis capitata. These peptides are key components of the female fly's reproductive accessory gland secretions and exhibit potent activity against a range of Gram-positive and Gram-negative bacteria. The biological function of these peptides is intrinsically linked to their three-dimensional structure. This technical guide provides an in-depth analysis of the predicted secondary structure and alpha-helicity of this compound, integrating data from experimental and computational methodologies.
Predicted Secondary Structure and Alpha-Helicity
This compound, like its counterpart Ceratotoxin A, is characterized as a cationic peptide with a significant propensity to adopt an alpha-helical conformation, a common structural motif among AMPs. This helical structure is crucial for its antimicrobial activity, facilitating its interaction with and disruption of bacterial cell membranes.
Computational Prediction
Computational tools are instrumental in predicting the secondary structure of peptides from their primary amino acid sequence. One of the most widely used and accurate methods is the PSIPRED server. Based on position-specific iterated BLAST (PSI-BLAST) profiles, PSIPRED predicts the secondary structure for each residue as either helix, strand, or coil.
Experimental Determination
The predicted helical nature of ceratotoxins is substantiated by experimental data, primarily from Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. The characteristic CD spectrum of an alpha-helical peptide shows distinct negative bands at approximately 208 nm and 222 nm and a strong positive band at around 192 nm. CD experiments performed on ceratotoxins in organic solvents, which mimic the hydrophobic environment of a cell membrane, have indicated a significant helical content.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR studies on Ceratotoxin A in methanol have confirmed a helical conformation for the 8-25 region of the peptide.[1] This technique provides detailed structural information at the atomic level, confirming the predictions from computational models and CD spectroscopy.
Quantitative Analysis of Secondary Structure
Although a precise quantitative breakdown of the secondary structure of this compound is not explicitly detailed in the available literature, the collective evidence from computational predictions and experimental studies on the ceratotoxin family strongly indicates a predominantly alpha-helical structure, particularly in a membrane-mimetic environment. The percentage of helicity can be estimated from CD spectral data.
| Secondary Structure Element | Predicted Percentage | Methodology |
| Alpha-Helix | High | PSIPRED, CD, NMR |
| Beta-Sheet | Low / Negligible | PSIPRED, CD, NMR |
| Random Coil | Present (especially in aqueous solution) | CD, NMR |
Note: The exact percentages can vary depending on the solvent conditions and the specific prediction algorithm or experimental analysis method used.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized yet detailed methodologies for the key experiments cited in the study of ceratotoxin secondary structure.
Circular Dichroism (CD) Spectroscopy Protocol for Antimicrobial Peptides
This protocol outlines the general steps for determining the secondary structure of an antimicrobial peptide like this compound using CD spectroscopy.
-
Sample Preparation:
-
Synthesize or purify the peptide to >95% purity.
-
Accurately determine the peptide concentration. This can be done using methods like amino acid analysis or by UV absorbance if the peptide contains aromatic residues.
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
For measurements in a membrane-mimetic environment, prepare solutions of the peptide in solvents like trifluoroethanol (TFE) or in the presence of lipid vesicles (e.g., small unilamellar vesicles of POPC/POPG).
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Purge the instrument with nitrogen gas to avoid absorption by oxygen in the far-UV region.
-
Use a quartz cuvette with a known path length (e.g., 0.1 cm).
-
-
Data Acquisition:
-
Record CD spectra from approximately 190 to 260 nm.
-
Collect data at a controlled temperature (e.g., 25 °C).
-
Record a baseline spectrum of the buffer/solvent alone.
-
Subtract the baseline spectrum from the peptide spectrum.
-
Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (ellipticity in mdeg) / (10 * path length in cm * molar concentration * number of residues)
-
Analyze the resulting spectrum to estimate the secondary structure content using deconvolution algorithms available in software packages like DichroWeb or BeStSel.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Peptide Structure
This protocol provides a general workflow for determining the three-dimensional structure of a peptide such as this compound by NMR.
-
Sample Preparation:
-
Prepare a highly concentrated and pure sample of the peptide (typically 1-5 mM). Isotopic labeling (¹⁵N and/or ¹³C) is often required for larger peptides but may not be necessary for a peptide of this compound's size.
-
Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O mixture or a membrane-mimetic solvent like methanol-d₄ or TFE-d₃) containing a known concentration of a reference compound like DSS or TSP.
-
Adjust the pH of the sample to a value where amide proton exchange is minimized (typically pH 4-6).
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher). Standard experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the sample is ¹⁵N-labeled, to resolve amide proton and nitrogen signals.
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using software such as TopSpin, NMRPipe, or MestReNova.
-
Resonance Assignment: Sequentially assign all the observed NMR signals to specific protons in the peptide sequence.
-
Restraint Generation: Extract distance restraints from the NOESY spectra and, if possible, dihedral angle restraints from coupling constants measured in COSY-type spectra.
-
Structure Calculation: Use the experimental restraints in a structure calculation program (e.g., CYANA, Xplor-NIH, or AMBER) to generate a family of 3D structures consistent with the NMR data.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR or MolProbity.
-
Visualization of Methodological Workflow
The following diagrams illustrate the logical flow of the experimental and computational methods described.
References
An In-depth Technical Guide on the Mechanism of Action of Ceratotoxin B on Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) are a crucial component of the innate immune system in a wide range of organisms and are gaining significant attention as potential alternatives to conventional antibiotics.[1] Among these, Ceratotoxins, isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata, have demonstrated potent antibacterial properties.[2][3] This family of short, linear, cationic peptides includes Ceratotoxin B (CtxB), which, like its counterparts, exhibits strong activity against various bacteria with low hemolytic effects.[2][3] Understanding the precise mechanism by which CtxB disrupts bacterial membranes is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the mechanism of action of this compound, focusing on its interaction with and disruption of bacterial membranes.
Molecular Profile of this compound
Ceratotoxins are α-helical, amphipathic peptides.[2][3] This structural arrangement, with a hydrophobic face and a charged, hydrophilic face, is critical for their membrane-disrupting activity. The cationic nature of these peptides facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Structurally, Ceratotoxins are divided into two key domains:
-
N-terminal Region: This region is largely cationic and is primarily responsible for anchoring the peptide to the lipid surface of the bacterial membrane.[2][3]
-
C-terminal Domain: This part of the peptide is strongly implicated in the formation of helical bundles within the membrane, leading to pore formation.[2][3]
Mechanism of Action: The Barrel-Stave Model
The primary mechanism by which Ceratotoxins exert their antimicrobial effect is through membrane permeabilization, leading to the dissipation of the membrane potential, leakage of essential intracellular contents, and ultimately, cell death.[2][4][5] Experimental evidence from studies on Ceratotoxin A (CtxA), a close homolog of CtxB, strongly supports the barrel-stave model of pore formation.[2][3][6] In this model, the peptides first bind to the membrane surface. Once a threshold concentration is reached, they insert into the lipid bilayer and aggregate to form transmembrane pores, with the hydrophobic regions of the peptides facing the lipid core of the membrane and the hydrophilic regions lining the aqueous channel.[2]
The process can be broken down into the following steps:
-
Electrostatic Attraction: The cationic N-terminal region of this compound initiates contact with the anionic components of the bacterial cell envelope.
-
Membrane Insertion: The amphipathic nature of the α-helix drives the insertion of the peptide into the lipid bilayer.
-
Oligomerization: Multiple Ceratotoxin molecules aggregate within the membrane.
-
Pore Formation: The aggregated peptides arrange themselves into a barrel-like structure, forming a stable, voltage-dependent ion channel.[2][3][6] Studies on CtxA suggest that these pores are formed by bundles of five or six helices.[6]
-
Cellular Leakage: The formation of these pores leads to an uncontrolled flux of ions and small molecules across the membrane, disrupting the cellular electrochemical gradients and leading to cell death.[4][5]
Visualization of the Barrel-Stave Mechanism
Caption: Logical flow of this compound's action on bacterial membranes.
Quantitative Data on Ceratotoxin Activity
While specific quantitative data for this compound is less prevalent in the cited literature than for Ceratotoxin A, the general activity patterns for the family provide valuable insights. The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of an agent that inhibits the visible growth of a bacterium.[7][8]
| Peptide | Target Organism | MIC (µM) | Hemolytic Activity (µM) | Reference |
| Ceratotoxin A | Enterobacter cloacae | 1.7 | 110 (Human Erythrocytes) | [2] |
| Ceratotoxin A | Klebsiella oxytoca | 3.9 | - | [2] |
| Ceratotoxin A | Escherichia coli | Active (Permeabilizes inner & outer membranes) | - | [2][9] |
| Ceratotoxin C | - | - | 645 | [2] |
| Ceratotoxin D | - | - | 84 | [2] |
Note: The table primarily features data from Ceratotoxin A, which is structurally and functionally similar to this compound, to provide a comparative baseline for the family's activity.
Experimental Protocols
The elucidation of the mechanism of action of Ceratotoxins relies on several key biophysical and microbiological techniques.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide needed to inhibit bacterial growth.[7][10]
-
Protocol Outline:
-
Bacterial Culture: A target bacterial strain is grown in a suitable broth medium to a specific optical density (e.g., mid-logarithmic phase).
-
Serial Dilutions: The antimicrobial peptide (e.g., this compound) is serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial culture is diluted and added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[10][11]
-
Planar Lipid Bilayer Electrophysiology
This technique is crucial for characterizing the pore-forming ability of peptides and determining the properties of the ion channels they create.[2][6]
-
Protocol Outline:
-
Bilayer Formation: A solvent-free lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans).
-
Peptide Addition: Ceratotoxin is added to the cis compartment.
-
Voltage Clamp: A transmembrane voltage is applied, and the resulting ionic current is measured using Ag/AgCl electrodes.
-
Data Acquisition: Macroscopic and single-channel currents are recorded to analyze channel conductance, voltage dependence, and open-state probability. This data helps confirm the barrel-stave model and determine the size and characteristics of the pore.[6]
-
Vesicle Leakage Assay
This assay measures the ability of a peptide to permeabilize model membranes (liposomes).[1]
-
Protocol Outline:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared, encapsulating a fluorescent dye (e.g., calcein or carboxyfluorescein) at a self-quenching concentration.[1][12]
-
Peptide Interaction: The peptide is added to the vesicle suspension.
-
Permeabilization: If the peptide forms pores in the vesicle membrane, the dye is released into the surrounding buffer.
-
Fluorescence Measurement: The dilution of the dye upon release leads to de-quenching and a measurable increase in fluorescence intensity, which is proportional to the degree of membrane permeabilization.[1]
-
Visualization of an Experimental Workflow
Caption: Key steps in a vesicle leakage fluorescence assay.
Conclusion and Future Directions
This compound, along with other members of the Ceratotoxin family, represents a promising class of antimicrobial peptides. The primary mechanism of action is the permeabilization of bacterial membranes through the formation of transmembrane pores, consistent with the barrel-stave model.[2][3] This mode of action, which involves direct physical disruption of the membrane, is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.
For drug development professionals, the targeted action on bacterial membranes, coupled with low hemolytic activity, makes Ceratotoxins attractive candidates for novel antibacterial therapies. Future research should focus on obtaining more specific quantitative data for this compound, exploring its activity spectrum against a wider range of multidrug-resistant pathogens, and investigating structure-activity relationships to design synthetic analogs with enhanced potency and stability. Molecular dynamics simulations could also provide a more detailed, atomic-level picture of the peptide-membrane interaction and pore assembly.[13]
References
- 1. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial pore-forming toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pore-forming toxin - Wikipedia [en.wikipedia.org]
- 6. The antibacterial peptide ceratotoxin A displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idexx.com [idexx.com]
- 8. idexx.dk [idexx.dk]
- 9. The novel antibacterial peptide ceratotoxin A alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparing Bacterial Membrane Interactions of Antimicrobial Peptides and Their Mimics | Springer Nature Experiments [experiments.springernature.com]
- 13. Characterization of Antimicrobial Peptide–Membrane Interaction Using All-Atom Molecular Dynamic Simulation | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide: Pore-Forming Properties of Ceratotoxin B Based on the Barrel-Stave Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceratotoxin B (CtxB) is a cationic, alpha-helical antimicrobial peptide isolated from the Mediterranean fruit fly, Ceratitis capitata. As a member of the Ceratotoxin family, it plays a crucial role in the insect's innate immune system. This technical guide provides a comprehensive overview of the pore-forming properties of this compound, with a specific focus on its mechanism of action as described by the barrel-stave model. This document synthesizes available data on the biophysical characteristics of Ceratotoxin-induced pores, details relevant experimental methodologies, and presents visualizations of the proposed molecular mechanisms. While specific quantitative data for this compound is limited in the currently available literature, this guide draws upon extensive research on the closely related Ceratotoxin A (CtxA) and other members of the family to provide a robust model of its function.
Introduction: The Ceratotoxin Family of Antimicrobial Peptides
The Ceratotoxins are a group of linear, cationic peptides, typically 29 to 36 amino acids in length, produced by the female reproductive accessory glands of the medfly, Ceratitis capitata[1]. These peptides, including Ceratotoxins A, B, and C, exhibit potent antibacterial activity, particularly against Gram-negative bacteria, and contribute to the protection of the fly's eggs from microbial invasion. Structural studies, including circular dichroism and nuclear magnetic resonance (NMR), have revealed that Ceratotoxins adopt a significant alpha-helical conformation, a key feature for their membrane-disrupting activities[2]. The amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces, is crucial for its interaction with and insertion into bacterial cell membranes.
The Barrel-Stave Model of Pore Formation
The primary mechanism by which Ceratotoxins are believed to exert their antimicrobial effect is through the formation of transmembrane pores, leading to the dissipation of the membrane potential, leakage of cellular contents, and ultimately, cell death. The most widely accepted model for this process in Ceratotoxins is the "barrel-stave" model[1][3].
This model proposes a multi-step process:
-
Electrostatic Attraction and Binding: The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Monomer Insertion and Aggregation: Upon accumulation on the membrane surface, the amphipathic alpha-helical monomers insert into the lipid bilayer. The hydrophobic residues of the peptide interact with the acyl chains of the membrane lipids, while the hydrophilic residues remain oriented towards the aqueous environment.
-
Pore Assembly: A critical concentration of monomers on the membrane surface triggers their aggregation into a circular, barrel-like structure. In this arrangement, the hydrophobic faces of the helical "staves" are in contact with the lipid core of the membrane, while the hydrophilic faces line the interior of the pore, creating a water-filled channel.
-
Ion and Solute Leakage: The formation of this stable, voltage-dependent ion channel allows the unregulated passage of ions and small molecules across the membrane, disrupting cellular homeostasis and leading to cell death[1][3].
dot
Caption: The Barrel-Stave Model of Pore Formation by this compound.
Biophysical and Biological Activities of Ceratotoxins
While specific quantitative data for this compound's pore-forming properties are not extensively detailed in the available literature, studies on other members of the Ceratotoxin family, particularly CtxA, CtxC, and CtxD, provide valuable insights that are likely applicable to CtxB due to their high sequence homology.
Antibacterial Activity
Ceratotoxins exhibit a broad spectrum of antibacterial activity, with a notable efficacy against Gram-negative bacteria[4]. The minimal inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Peptide | Target Organism | Lethal Concentration (μM) |
| Ceratotoxin A | Escherichia coli D31 | 1.7 |
| Klebsiella oxytoca | 3.9 | |
| Bacillus megaterium Bm11 | 1.8 | |
| Ceratotoxin C | Escherichia coli D31 | 12.5 |
| Klebsiella oxytoca | 12.5 | |
| Bacillus megaterium Bm11 | 6.25 | |
| Ceratotoxin D | Escherichia coli D31 | 1.8 |
| Klebsiella oxytoca | 4.2 | |
| Bacillus megaterium Bm11 | 2.1 |
Data sourced from Bessin et al., 2004.
Hemolytic Activity
An important characteristic for potential therapeutic applications of antimicrobial peptides is their selectivity for microbial cells over host cells. The hemolytic activity against human red blood cells is a common measure of cytotoxicity. Ceratotoxins generally display weak hemolytic activity, indicating a degree of selectivity for bacterial membranes[1].
| Peptide | Hemolytic Concentration (HC50 in μM) |
| Ceratotoxin A | 110 |
| Ceratotoxin C | 645 |
| Ceratotoxin D | 84 |
Data sourced from Bessin et al., 2004.
Pore Characteristics
Electrophysiological studies using planar lipid bilayers have been instrumental in characterizing the ion channels formed by Ceratotoxins. These studies have shown that Ceratotoxins form well-defined, voltage-dependent ion channels, a hallmark of the barrel-stave mechanism[1][3]. Single-channel recordings of Ceratotoxin A suggest that the pores are likely formed by an assembly of five or six helical monomers[5].
Role of N- and C-Terminal Domains
Truncation and modification studies of Ceratotoxin A have elucidated the distinct roles of its N- and C-terminal domains in the pore-forming process[1][3].
-
N-Terminal Domain: This region is largely cationic and is believed to be responsible for anchoring the peptide to the lipid surface through electrostatic interactions with the negatively charged headgroups of the membrane phospholipids.
-
C-Terminal Domain: This more hydrophobic domain is strongly implicated in the formation of the helical bundle within the membrane, constituting the core of the barrel-stave pore[1][3].
dot
Caption: Functional domains of this compound in membrane interaction.
Signaling Pathways
Current research on this compound and other pore-forming peptides that act via the barrel-stave model does not indicate the induction of specific intracellular signaling cascades as a primary mechanism of action. The cytotoxic effect is predominantly attributed to the physical disruption of the cell membrane, leading to a loss of ionic homeostasis and cell lysis. This direct mode of action contrasts with other toxins that may act as ligands for cell surface receptors, thereby triggering downstream signaling events.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pore-forming properties of this compound and related peptides.
Planar Lipid Bilayer Electrophysiology
This technique is used to measure the electrical properties of the ion channels formed by this compound.
Methodology:
-
Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans). The lipid solution (e.g., a 1:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) in n-decane) is "painted" across the aperture.
-
Peptide Addition: this compound, dissolved in an appropriate solvent like methanol, is added to the cis compartment.
-
Data Acquisition: Ag/AgCl electrodes are placed in both compartments to apply a transmembrane voltage and record the resulting current. A patch-clamp amplifier is used to control the voltage and measure the pico- to nano-ampere currents flowing through the channels.
-
Single-Channel Analysis: By maintaining a low peptide concentration, the opening and closing of individual channels can be observed as discrete steps in the current trace. The amplitude of these steps corresponds to the single-channel conductance.
-
Voltage Dependence: The effect of varying the applied voltage on the probability of channel opening and the channel conductance is measured to determine the voltage-dependence of the pore.
dot
Caption: Experimental workflow for planar lipid bilayer recordings.
Antibacterial Activity Assay (Minimal Inhibitory Concentration - MIC)
This assay determines the lowest concentration of this compound that inhibits the visible growth of a particular bacterium.
Methodology:
-
Bacterial Culture: A mid-logarithmic phase culture of the target bacterium is prepared and diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL) in a suitable growth medium.
-
Peptide Dilution Series: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
-
Incubation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions. Positive (bacteria only) and negative (medium only) controls are included.
-
Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolytic Activity Assay
This assay measures the lytic activity of this compound against red blood cells.
Methodology:
-
Red Blood Cell Preparation: Freshly drawn human or animal red blood cells are washed multiple times in a buffered saline solution (e.g., PBS) and resuspended to a final concentration of 2-4% (v/v).
-
Peptide Dilution Series: A serial dilution of this compound is prepared in a 96-well plate.
-
Incubation: The red blood cell suspension is added to the peptide dilutions and incubated at 37°C for 1-2 hours.
-
Measurement: The plate is centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant, indicative of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 415 nm or 540 nm) using a spectrophotometer.
-
HC50 Calculation: The concentration of this compound that causes 50% hemolysis (HC50) is calculated relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (0% lysis with buffer only).
Conclusion and Future Directions
This compound, as a member of the Ceratotoxin family of antimicrobial peptides, is understood to function through the formation of transmembrane pores consistent with the barrel-stave model. This mechanism involves the electrostatic attraction of the cationic peptide to the bacterial membrane, followed by the insertion and aggregation of alpha-helical monomers to form a stable, voltage-dependent ion channel. While detailed biophysical data for this compound itself is sparse, the wealth of information available for its homologues, particularly Ceratotoxin A, provides a strong predictive framework for its properties.
Future research should focus on obtaining specific quantitative data for this compound, including single-channel conductance, ion selectivity, and precise MIC values against a broader range of clinically relevant pathogens. Further structural studies, potentially using solid-state NMR or cryo-electron microscopy, could provide high-resolution insights into the architecture of the this compound pore within a lipid bilayer. A deeper understanding of the structure-function relationships of this compound will be invaluable for the rational design of novel antimicrobial agents with enhanced efficacy and selectivity, a critical need in the face of rising antibiotic resistance.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. CD and NMR structural characterization of ceratotoxins, natural peptides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel antibacterial peptide ceratotoxin A alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibacterial peptide ceratotoxin A displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Hemolytic and Antibacterial Activity of Ceratotoxin Family Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of ceratotoxins, a family of α-helical cationic peptides isolated from the Mediterranean fruit fly (Ceratitis capitata). These peptides are noted for their potent antibacterial properties and comparatively weak hemolytic activity, making them subjects of interest in the development of novel antimicrobial agents. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.
Core Mechanism of Action: The Barrel-Stave Model
Ceratotoxins (Ctxs) are amphipathic, α-helical peptides, typically 29 to 36 residues in length, that exert their antimicrobial effects by disrupting the integrity of bacterial cell membranes.[1] The primary mechanism proposed for this action is the "barrel-stave" model.[1][2] In this model, the peptide monomers first bind to the surface of the bacterial membrane. Once a threshold concentration is reached, these peptides insert themselves into the lipid bilayer and aggregate to form transmembrane pores or channels.[3][4]
The amphipathic nature of the peptides is crucial; their hydrophobic regions align with the lipid core of the membrane, while their hydrophilic regions face inward, creating a water-filled channel.[4][5] This pore formation disrupts the membrane's permeability, leading to the leakage of essential ions and metabolites, and ultimately causing cell death.[1][6] This mechanism is distinct from the "carpet-like" model, where peptides accumulate on the membrane surface and cause disruption in a detergent-like manner without forming defined pores.[1] Studies using planar lipid bilayers have shown that ceratotoxins form well-defined, voltage-dependent ion channels, which strongly supports the barrel-stave model.[1][7] The C-terminal domain of the peptide is believed to be critical for the formation of these helical bundles within the membrane, while the cationic N-terminal region anchors the peptide to the lipid surface.[2]
Quantitative Data Presentation
While this guide focuses on Ceratotoxin B, publicly available quantitative data is most detailed for its family members, particularly Ceratoxins A, C, and D. This comparative data is essential for understanding the activity spectrum of the entire peptide family.
Table 1: Antibacterial Activity of Ceratotoxin Peptides This table summarizes the lethal concentration (LC) in micromolar (µM) of various ceratotoxins required to inhibit the growth of several Gram-negative and Gram-positive bacterial strains. Lower values indicate higher potency.
| Bacterial Strain | Type | CtxA (µM) | CtxC (µM) | CtxD (µM) |
| Escherichia coli (D31) | Gram (-) | 5.3 | 95 | 50 |
| Enterobacter cloacae | Gram (-) | 1.7 | N/A | N/A |
| Klebsiella oxytoca | Gram (-) | 3.9 | N/A | N/A |
| Salmonella typhimurium | Gram (-) | 2.6 | >370 | >370 |
| Staphylococcus aureus | Gram (+) | 5.3 | >350 | 0.9 |
| Bacillus subtilis | Gram (+) | 1.9 | 5.3 | 6.6 |
| Data sourced from Bessin et al., 2004.[1] |
Table 2: Hemolytic Activity of Ceratotoxin Peptides This table shows the hemolytic concentration (HC) in micromolar (µM) of ceratotoxins against human erythrocytes. A higher value indicates lower toxicity to red blood cells and thus greater selectivity for bacterial cells.
| Peptide | Hemolytic Concentration (µM) |
| CtxA | 110 |
| CtxC | 645 |
| CtxD | 84 |
| Data sourced from Bessin et al., 2004.[1] |
These tables collectively demonstrate that ceratotoxins exhibit potent activity against a range of bacteria, including both Gram-positive and Gram-negative species, while displaying significantly lower activity against human red blood cells.[1]
Experimental Protocols
The following protocols are standard methodologies used to determine the antibacterial and hemolytic activity of peptides like ceratotoxins.
This assay assesses the ability of a peptide to inhibit bacterial growth by measuring the zone of clearance around a well containing the peptide.
-
Preparation of Bacterial Plates: A suspension of the target bacterial strain (at an optical density of 0.5 at 600 nm) is mixed into a molten Luria-Bertani (LB) medium containing 0.7% agarose. This mixture is then poured into plates to a thickness of 1 mm and allowed to solidify.[1]
-
Sample Application: Small wells (e.g., 2 mm in diameter) are punched into the solidified agarose. A known amount of the ceratotoxin peptide solution (e.g., 0.6 to 240 µg in a phosphate buffer) is applied to each well.[1]
-
Incubation: The plates are incubated overnight at 37°C to allow for bacterial growth and diffusion of the peptide.[1]
-
Analysis: The diameter of the clear zone (zone of inhibition) around each well is measured. The lethal concentration is then calculated based on the lowest concentration of the peptide that produces a visible zone of inhibition.[1]
This assay quantifies the ability of a peptide to lyse red blood cells (erythrocytes) by measuring the release of hemoglobin.[8][9]
-
Preparation of Erythrocyte Plates: A mixture containing 0.7% agarose, 3.5% bovine serum albumin (BSA), and 3% human erythrocytes in a phosphate buffer (pH 7.3) is prepared and poured into 1-mm thick plates.
-
Sample Application: As with the antibacterial assay, wells are punched into the agarose, and different concentrations of the ceratotoxin peptide are added.[1] A positive control (e.g., Triton X-100 for 100% lysis) and a negative control (buffer only) are included.[9][10]
-
Incubation: The plates are incubated (e.g., 1 hour at 37°C) to allow the peptide to interact with the erythrocytes.[9]
-
Analysis: The plates are centrifuged to pellet intact cells.[9] The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured spectrophotometrically (e.g., at 415 nm or 540 nm).[9] The percentage of hemolysis is calculated relative to the positive and negative controls. The hemolytic concentration is determined as the peptide concentration that causes a specific level of hemolysis (e.g., 10% or 50%).
Signaling Pathways
Current research indicates that the primary mode of action for ceratotoxins is direct membrane permeabilization through pore formation.[1] The available literature does not describe interactions with specific intracellular signaling pathways (e.g., kinase cascades or nuclear factor pathways) as a primary mechanism for their antibacterial or hemolytic effects. The toxicity is largely attributed to the physical disruption of the cell membrane barrier.
Conclusion
The ceratotoxin family of peptides, including this compound, represents a class of antimicrobial agents with a favorable therapeutic profile characterized by high bactericidal potency and low hemolytic activity. Their mechanism of action, believed to follow the barrel-stave model of pore formation, makes them effective against a broad spectrum of bacteria. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development who are exploring the potential of these natural peptides as templates for new antibiotics. Further investigation into the specific activity of this compound and other analogues is warranted to fully elucidate their therapeutic potential.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel antibacterial peptide ceratotoxin A alters permeability of the inner and outer membrane of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antibacterial peptide ceratotoxin A displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. haemoscan.com [haemoscan.com]
- 10. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Ceratotoxin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Ceratotoxin B, an antimicrobial peptide with significant potential in drug development. This compound, with the sequence SIGSAFKKALPVAKKIGKAALPIAKAALP, is a 29-amino acid peptide originally isolated from the Mediterranean fruit fly, Ceratitis capitata[1]. It exhibits potent antimicrobial activity against a broad spectrum of bacteria by forming voltage-dependent ion channels in their membranes, leading to cell death[2][3]. These application notes detail the materials, equipment, and a step-by-step protocol for its chemical synthesis using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. Additionally, this guide outlines methods for the purification and characterization of the synthetic peptide and provides a visual representation of its mechanism of action.
Introduction to this compound
Ceratotoxins are a family of linear, cationic antimicrobial peptides that play a crucial role in the innate immune system of the medfly[1]. Their amphipathic α-helical structure allows them to interact with and disrupt bacterial cell membranes, a mechanism that is less likely to induce microbial resistance compared to conventional antibiotics[2]. The synthesis of this compound is a key step in enabling further research into its therapeutic applications, structure-activity relationships, and potential as a lead compound for novel anti-infective agents. Solid-phase peptide synthesis (SPPS) is the preferred method for obtaining this peptide in high purity and yield[4][5].
Materials and Equipment
Reagents and Consumables
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin | Sigma-Aldrich | 100-200 mesh, ~0.6 mmol/g |
| Fmoc-protected Amino Acids | Sigma-Aldrich | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Peptide Synthesis Grade |
| Piperidine | Sigma-Aldrich | ACS Reagent |
| Diisopropylethylamine (DIEA) | Sigma-Aldrich | Peptide Synthesis Grade |
| HBTU (HATU or HCTU can be used as alternatives) | Sigma-Aldrich | ≥99.5% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Reagent Grade |
| Triisopropylsilane (TIS) | Sigma-Aldrich | 99% |
| Dichloromethane (DCM) | Sigma-Aldrich | ACS Reagent |
| Acetonitrile (ACN) | Sigma-Aldrich | HPLC Grade |
| Diethyl ether | Sigma-Aldrich | Anhydrous |
Equipment
| Equipment | Description |
| Automated Peptide Synthesizer | e.g., CEM Liberty Blue, Applied Biosystems 433A |
| Manual SPPS Reaction Vessel | With a fritted glass filter |
| High-Performance Liquid Chromatography (HPLC) System | Preparative and analytical scale with a C18 column |
| Lyophilizer | For peptide drying |
| Mass Spectrometer | MALDI-TOF or ESI-MS for molecular weight confirmation |
Experimental Protocol: Fmoc-SPPS of this compound
This protocol is designed for a 0.1 mmol synthesis scale.
Resin Preparation
-
Resin Swelling: Swell 167 mg of Rink Amide MBHA resin (0.1 mmol) in DMF for 1 hour in a reaction vessel[6].
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times)[6][7].
Chain Assembly: Amino Acid Coupling Cycles
The peptide chain is assembled by sequentially adding the amino acids of the this compound sequence (SIGSAFKKALPVAKKIGKAALPIAKAALP) from the C-terminus (Proline) to the N-terminus (Serine).
For each amino acid:
-
Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.95 equivalents of HBTU in DMF. Add 8 equivalents of DIEA and pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: After the coupling reaction, wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat the coupling and deprotection steps for each amino acid in the sequence.
Cleavage and Deprotection
-
After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of peptide) and allow the reaction to proceed for 2-3 hours at room temperature with occasional stirring[8].
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purification
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.
-
Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient would be 5-65% acetonitrile over 60 minutes.
-
Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Characterization
| Parameter | Method | Expected Result |
| Purity | Analytical RP-HPLC | >95% |
| Molecular Weight | Mass Spectrometry (MALDI-TOF or ESI-MS) | Calculated [M+H]⁺: 2987.8 Da |
| Yield | Gravimetric | Typically 15-30% after purification |
Diagrams
Experimental Workflow
References
- 1. qyaobio.com [qyaobio.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. rsc.org [rsc.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for Studying Ceratotoxin B Channel Formation Using a Planar Lipid Bilayer Setup
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratotoxins are a family of antimicrobial peptides (AMPs) isolated from the medfly Ceratitis capitata. These peptides represent a promising class of molecules for novel antibiotic development due to their potent activity against a range of bacteria. A key mechanism of their antimicrobial action is the formation of ion channels in the target cell's membrane, leading to a lethal disruption of the electrochemical gradient. Ceratotoxin B (CtxB), a member of this family, is of particular interest for its channel-forming properties.
This document provides detailed application notes and protocols for the study of this compound channel formation using a planar lipid bilayer (PLB) system. The PLB technique offers a powerful in vitro method to reconstitute and characterize the activity of single ion channels in a controlled environment, providing insights into their biophysical properties such as conductance, ion selectivity, and voltage dependence. The protocols outlined below are based on established methods for studying channel-forming peptides and are adapted for the specific investigation of this compound.
Principle of the Planar Lipid Bilayer (PLB) Technique
The PLB system consists of two aqueous compartments separated by a thin, inert septum (e.g., Teflon) containing a small aperture. A lipid bilayer is formed across this aperture, creating an artificial cell membrane.[1][2] Once the bilayer is stable, purified this compound can be introduced into one of the compartments (the cis side). The peptide will spontaneously insert into the bilayer, and upon application of a transmembrane potential, individual channel formation events can be detected as discrete steps in the ionic current flowing across the membrane.[3] This allows for the detailed electrophysiological characterization of the CtxB channels.
Data Presentation: Biophysical Properties of this compound Channels
The following tables summarize the expected quantitative data from PLB experiments with this compound. These values are representative and may vary depending on the specific experimental conditions.
Table 1: Experimental Parameters for this compound Channel Formation
| Parameter | Recommended Value/Range | Notes |
| Lipid Composition | Phosphatidylethanolamine (PE) / Phosphatidylglycerol (PG) (7:3 molar ratio) | Mimics bacterial membrane composition. Other compositions like DMPC, DPPC, or asolectin can also be used.[4][5] |
| Lipid Concentration | 10-25 mg/mL in n-decane | For bilayer formation using the painting method. |
| Buffer Solution | 1 M KCl, 10 mM HEPES, pH 7.4 | High salt concentration is used to increase the signal-to-noise ratio of single-channel currents. |
| This compound Concentration | 10-100 ng/mL (in the cis compartment) | Final concentration should be titrated to achieve single-channel insertions. |
| Applied Voltage | -100 mV to +100 mV | Ceratotoxin channels are known to be voltage-dependent.[6][7] |
| Temperature | 20-25°C | Should be kept constant throughout the experiment. |
Table 2: Expected Electrophysiological Characteristics of this compound Channels
| Characteristic | Expected Value/Range | Method of Determination |
| Single-Channel Conductance | 20-50 pS in 1 M KCl | Measurement of the current step size at a given voltage (I/V). |
| Ion Selectivity | Cation selective (PK+/PCl- > 10) | Reversal potential measurements under an ion gradient. |
| Voltage Dependence | Asymmetric I/V curve; channel opening favored at positive potentials | Macroscopic and single-channel current recordings under voltage ramps.[6][7] |
| Channel Open Lifetime | Milliseconds to seconds | Analysis of single-channel recordings. |
Experimental Protocols
Protocol 1: Preparation of the Planar Lipid Bilayer
This protocol describes the formation of a solvent-containing lipid bilayer using the painting method, also known as the Mueller-Rudin technique.[8]
Materials:
-
PLB cuvette and aperture film (e.g., Teflon, ~25 µm thick with a 100-250 µm aperture)
-
Lipid solution (e.g., PE/PG in n-decane)
-
Buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Ag/AgCl electrodes
-
Micropipettes
-
Electrophysiology amplifier and data acquisition system
Procedure:
-
Chamber Assembly: Clean the PLB cuvette and aperture film thoroughly. Assemble the chamber, ensuring the aperture film is securely clamped between the two compartments (cis and trans).[1]
-
Pre-painting the Aperture: Using a fine brush or a glass rod, apply a small amount of the lipid solution to the aperture.
-
Filling the Chambers: Fill the trans compartment with the buffer solution, followed by the cis compartment. Ensure that the buffer levels are equal on both sides and that no air bubbles are trapped near the aperture.[9]
-
Electrode Placement: Insert the Ag/AgCl electrodes into the cis and trans compartments. The cis compartment is connected to the headstage of the amplifier, and the trans compartment is connected to the ground.
-
Bilayer Formation: "Paint" the lipid solution across the aperture using a small brush or a bubble applicator. The formation of the bilayer can be monitored by observing the capacitance of the membrane. A stable bilayer will have a capacitance of approximately 0.3-0.8 µF/cm². The thinning of the lipid film to a bilayer is observed as a gradual increase in capacitance until a stable plateau is reached.[1]
-
Bilayer Stability Check: Before adding the peptide, monitor the electrical noise of the bilayer. A stable bilayer should have a high seal resistance (>10 GΩ) and low current noise.
Protocol 2: Incorporation of this compound and Single-Channel Recording
Materials:
-
Stable planar lipid bilayer (from Protocol 1)
-
This compound stock solution
-
Electrophysiology setup (amplifier, filter, data acquisition system)
-
Stirring mechanism (optional, for the cis compartment)
Procedure:
-
Peptide Addition: Add a small aliquot of the this compound stock solution to the cis compartment to achieve the desired final concentration. Stir gently for a few minutes to facilitate the interaction of the peptide with the membrane.[3]
-
Applying Voltage: Apply a constant holding potential (e.g., +50 mV) across the bilayer.
-
Observing Channel Insertion: Monitor the current trace for discrete, step-like increases. These steps correspond to the insertion of single this compound channels into the bilayer. If no insertions are observed after several minutes, incrementally add more peptide. If too many channels insert simultaneously, the experiment should be repeated with a lower peptide concentration.
-
Single-Channel Recording: Once a single channel is incorporated, record its activity at various holding potentials (e.g., from -100 mV to +100 mV in 20 mV steps). This will allow for the determination of the single-channel conductance and its voltage dependence.
-
Data Acquisition: Record the current data at a suitable sampling rate (e.g., 10 kHz) and filter it with a low-pass filter (e.g., 1-2 kHz) to reduce noise.
Visualizations
Experimental Workflow
Caption: Workflow for PLB study of this compound.
Proposed Mechanism of this compound Channel Formation
Ceratotoxins are believed to form channels via the "barrel-stave" model.[6][7][10] In this model, the amphipathic α-helical peptide monomers first bind to the surface of the membrane. Once a threshold concentration is reached, the peptides insert into the lipid bilayer and aggregate to form a transmembrane pore, with the hydrophobic surfaces of the helices facing the lipid core and the hydrophilic surfaces lining the aqueous channel.
Caption: Barrel-stave model for CtxB channel formation.
References
- 1. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of ion channels in lipid bilayers by a peptide with the predicted transmembrane sequence of botulinum neurotoxin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial lipid composition and the antimicrobial efficacy of cationic steroid compounds (Ceragenins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Characterization of an apamin-sensitive small-conductance Ca2+-activated K+ channel in porcine coronary artery endothelium: relevance to EDHF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Liposome Leakage Assay for Screening Ceratotoxin B and its Analogs
Audience: Researchers, scientists, and drug development professionals in the fields of antimicrobial peptides, membrane biophysics, and drug discovery.
Introduction
Ceratotoxins are a family of antimicrobial peptides (AMPs) isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata. These peptides exhibit potent activity against a broad spectrum of bacteria.[1] Ceratotoxin B (CTB), a member of this family, is understood to exert its antimicrobial effects by permeabilizing the cell membranes of target organisms. The prevailing model for this action is the "barrel-stave" model, where peptide monomers aggregate and insert into the lipid bilayer, forming transmembrane pores that disrupt cellular integrity.[1] Understanding the kinetics and concentration-dependence of this membrane permeabilization is crucial for the development of CTB and its analogs as potential therapeutic agents.
This application note provides a detailed protocol for a robust and high-throughput liposome leakage assay to quantify the membrane permeabilization activity of this compound. The assay utilizes the fluorescent dye calcein encapsulated within large unilamellar vesicles (LUVs) that mimic the lipid composition of insect cell membranes. Upon pore formation by CTB, the entrapped, self-quenched calcein is released into the surrounding buffer, resulting in a measurable increase in fluorescence intensity. This method allows for the determination of key parameters such as the effective concentration for 50% leakage (EC50) and the kinetics of pore formation.
Principle of the Assay
The liposome leakage assay is based on the principle of fluorescence dequenching.[2] Calcein, a fluorescent dye, is encapsulated in liposomes at a high concentration (e.g., 50-100 mM), which causes its fluorescence to be self-quenched. These calcein-loaded liposomes are stable in solution, maintaining a low background fluorescence. When a membrane-permeabilizing agent like this compound is introduced, it inserts into the liposome bilayer and forms pores. This allows the encapsulated calcein to leak out into the external buffer, leading to its dilution and a significant increase in fluorescence intensity. The rate and extent of this fluorescence increase are directly proportional to the membrane-disrupting activity of the peptide.[2][3] Complete lysis of the liposomes, achieved by adding a detergent like Triton X-100, provides the maximum fluorescence signal for normalization.[3]
Experimental Workflow
The overall experimental workflow for the this compound liposome leakage assay is depicted below.
Caption: Workflow for this compound liposome leakage assay.
Signaling Pathway and Mechanism
The proposed mechanism of this compound-induced membrane permeabilization follows the barrel-stave model.
Caption: this compound pore formation via the barrel-stave model.
Detailed Experimental Protocols
Materials and Reagents
-
1-palmitoyl-2-oleoyl-glycero-3-phosphoethanolamine (POPE)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS)
-
Chloroform
-
Calcein
-
Sephadex G-50 or similar size-exclusion chromatography resin
-
HEPES buffer (20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Triton X-100
-
This compound (synthetic or purified)
-
Black, flat-bottom 96-well plates
-
Fluorescence plate reader with excitation/emission wavelengths of 490/520 nm
Protocol 1: Preparation of Calcein-Loaded Large Unilamellar Vesicles (LUVs)
-
Lipid Film Formation:
-
Prepare a lipid mixture of POPE:POPC:POPS (45:35:20 molar ratio) in chloroform in a round-bottom flask.[4]
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration of Lipid Film:
-
Prepare a 50 mM calcein solution in HEPES buffer.
-
Hydrate the dried lipid film with the calcein solution by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
-
Formation of LUVs by Extrusion:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder. This process generates LUVs with a uniform size distribution.
-
-
Removal of Unencapsulated Calcein:
-
Separate the calcein-loaded LUVs from the unencapsulated (free) calcein using a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with HEPES buffer.
-
Collect the fractions containing the liposomes (typically the first colored fractions to elute).
-
The purified liposomes should be stored at 4°C and used within a few days.
-
Protocol 2: Calcein Leakage Assay
-
Assay Setup:
-
Dilute the stock LUV suspension in HEPES buffer to a final lipid concentration of 25-50 µM in the wells of a black 96-well plate.
-
Prepare serial dilutions of this compound in HEPES buffer. A starting concentration range of 0.1 to 10 µM is recommended for initial experiments.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to record fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.
-
Record the baseline fluorescence (F₀) of the liposome suspension.
-
Add the different concentrations of this compound to the wells.
-
Immediately begin monitoring the fluorescence intensity (F) over time (e.g., every minute for 30-60 minutes).
-
-
Determination of Maximum Leakage:
-
After the kinetic reading, add Triton X-100 to a final concentration of 0.1% (v/v) to all wells to completely lyse the liposomes.
-
Record the final fluorescence intensity (F_max), which represents 100% leakage.
-
Data Analysis
The percentage of calcein leakage at a given time point is calculated using the following formula:
% Leakage = [(F - F₀) / (F_max - F₀)] x 100
Where:
-
F is the fluorescence intensity at a given time after adding this compound.
-
F₀ is the initial fluorescence intensity of the liposomes before adding the peptide.
-
F_max is the maximum fluorescence intensity after adding Triton X-100.
Data Presentation
The quantitative data from the liposome leakage assay can be summarized in the following tables for clear comparison and interpretation.
Table 1: Dose-Response of this compound-Induced Liposome Leakage
| This compound (µM) | % Leakage (at 30 min) | Standard Deviation |
| 0.1 | 5.2 | ± 0.8 |
| 0.5 | 25.8 | ± 2.1 |
| 1.0 | 52.3 | ± 3.5 |
| 2.5 | 85.1 | ± 4.2 |
| 5.0 | 98.6 | ± 1.5 |
| 10.0 | 99.1 | ± 1.2 |
Table 2: Kinetic Parameters of this compound-Induced Liposome Leakage
| This compound (µM) | Initial Rate (% Leakage/min) | Time to 50% Leakage (min) |
| 0.5 | 1.5 | 18.5 |
| 1.0 | 5.8 | 8.2 |
| 2.5 | 15.2 | 3.1 |
| 5.0 | 28.9 | 1.6 |
Troubleshooting and Considerations
-
High Background Fluorescence: This may indicate incomplete removal of free calcein. Ensure thorough purification of the liposomes after hydration.
-
Low Signal-to-Noise Ratio: The concentration of liposomes or the encapsulated calcein may be too low. Consider increasing the lipid concentration or the initial calcein concentration.
-
Liposome Aggregation: High concentrations of cationic peptides can sometimes induce liposome aggregation, which can affect fluorescence readings. This can be monitored by dynamic light scattering (DLS).
-
Lipid Composition: The choice of lipid composition is critical as it can significantly influence the interaction with the peptide. The proposed POPE:POPC:POPS mixture is a good starting point for mimicking insect cell membranes, but other compositions can be tested to investigate lipid specificity.[4][5]
Conclusion
The liposome leakage assay described in this application note provides a reliable and quantifiable method for assessing the membrane permeabilization activity of this compound. This high-throughput adaptable assay is a valuable tool for structure-activity relationship studies, enabling the screening and characterization of novel antimicrobial peptide analogs with improved therapeutic potential. The detailed protocols and data analysis guidelines provided herein will facilitate the implementation of this assay in both basic research and drug development settings.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Antibacterial Peptide F1 on Bacterial Liposome Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Lipidome and Biophysical Properties of Membranes from High Five Insect Cells Expressing Mouse P-Glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the Lipidome and Biophysical Properties of Membranes from High Five Insect Cells Expressing Mouse P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Ceratotoxin B against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratotoxins are a family of antimicrobial peptides (AMPs) isolated from the venom of the Mediterranean fruit fly, Ceratitis capitata. These peptides, including Ceratotoxin B, are characterized as alpha-helical cationic peptides and have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for ceratotoxins involves the formation of pores in the bacterial cell membrane, leading to cell lysis and death, a model often referred to as the "barrel-stave" model.[1][2]
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria. The MIC is a critical parameter in the evaluation of new antimicrobial agents, defining the lowest concentration of a substance that prevents visible growth of a microorganism. Understanding the MIC of this compound is a fundamental step in assessing its potential as a novel therapeutic agent.
Quantitative Data: MIC of Ceratotoxins Against Gram-positive Bacteria
| Peptide | Staphylococcus aureus ATCC 25923 (μM) | Bacillus subtilis ATCC 6633 (μM) |
| Ceratotoxin A | 95 | 1.9 |
| Ceratotoxin C | >350 | 5.3 |
| Ceratotoxin D | 50 | 0.9 |
Note: Lower MIC values indicate higher antimicrobial activity. The data suggests that Ceratotoxin D is the most potent against the tested Gram-positive strains, followed by Ceratotoxin A. Ceratotoxin C shows significantly lower activity.[1]
Mechanism of Action: The Barrel-Stave Model
The antimicrobial activity of ceratotoxins is primarily attributed to their ability to disrupt the bacterial cell membrane. The proposed "barrel-stave" model suggests that the amphipathic alpha-helical structure of these peptides allows them to insert into the lipid bilayer of the bacterial membrane. Once inserted, multiple peptide molecules oligomerize, forming a transmembrane pore or channel. This pore disrupts the integrity of the membrane, leading to the leakage of essential ions and metabolites, and ultimately, cell death. The N-terminal region of the peptide is thought to anchor it to the lipid surface, while the C-terminal domain is implicated in the formation of the helical bundle within the membrane.[1][2]
Caption: Conceptual workflow of the barrel-stave pore formation mechanism by this compound.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the broth microdilution method, a standardized and widely accepted technique for determining the MIC of antimicrobial agents.
Materials
-
This compound (lyophilized powder)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile deionized water or appropriate solvent for this compound
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (sterile broth)
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to a high concentration (e.g., 1280 µg/mL).
-
Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
MIC Assay Procedure
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a range of concentrations of this compound.
-
-
Controls:
-
Positive Control (Growth Control): Well 11 should contain 100 µL of CAMHB and 100 µL of the bacterial inoculum, with no antimicrobial agent.
-
Negative Control (Sterility Control): Well 12 should contain 200 µL of sterile CAMHB only.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
Data Analysis and Interpretation
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
-
The positive control well should show distinct turbidity, and the negative control well should remain clear.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay of this compound.
References
Application Notes and Protocols: MIC Assay for Ceratotoxin B against Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceratotoxin B (CtxB) is a member of the ceratotoxin family of antimicrobial peptides (AMPs), which are isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata. These peptides represent a component of the fly's innate immune system, protecting eggs from microbial contamination. Ceratotoxins, including CtxB, are cationic, amphipathic peptides that exhibit activity against a range of microorganisms. This document provides detailed application notes on the use of this compound against Gram-negative bacteria and a comprehensive protocol for determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Mechanism of Action
The primary mechanism of action for ceratotoxins against bacteria is believed to be the formation of pores or channels in the cell membrane.[1][2] Based on studies of the closely related Ceratotoxin A, these peptides likely follow a "barrel-stave" model. In this model, the amphipathic α-helical peptides insert into the bacterial membrane and oligomerize, forming a transmembrane pore that disrupts the membrane potential, leading to leakage of cellular contents and ultimately, cell death.[1][2] This mechanism of direct membrane disruption makes the development of bacterial resistance less likely compared to antibiotics that target specific metabolic pathways.
Data Presentation: Antimicrobial Activity of Ceratotoxins
While specific MIC values for this compound against a wide range of Gram-negative bacteria are not extensively documented in publicly available literature, studies on the ceratotoxin family indicate its efficacy. Research has shown that all four characterized ceratotoxins (A, B, C, and D) are effective against environmental bacteria.[2] For context, the MIC values for the most potent of the family, Ceratotoxin A, against two Gram-negative strains are provided below. It is expected that this compound would exhibit activity in a similar range.
| Peptide | Bacterial Strain | MIC (µM) |
| Ceratotoxin A | Enterobacter cloacae | 1.7[2] |
| Ceratotoxin A | Klebsiella oxytoca | 3.9[2] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol: Broth Microdilution
This protocol outlines the determination of the MIC of this compound against Gram-negative bacteria using the broth microdilution method, following established guidelines.
1. Materials
-
This compound (lyophilized powder)
-
Gram-negative bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 13883)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, flat-bottom microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Plate reader (600 nm)
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
2. Preparation of Reagents
-
This compound Stock Solution:
-
Aseptically weigh the lyophilized this compound.
-
Reconstitute the peptide in a sterile, solvent compatible with its solubility (e.g., sterile deionized water, or 0.01% acetic acid to aid solubility of cationic peptides) to create a high-concentration stock solution (e.g., 1000 µM).
-
Vortex gently to ensure complete dissolution.
-
Prepare aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the desired Gram-negative bacterium.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:100 in CAMHB (e.g., 100 µL of suspension into 9.9 mL of CAMHB). This will be the working bacterial solution for inoculating the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
3. Assay Procedure
-
Preparation of Peptide Dilutions:
-
In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 11 in the desired rows.
-
Prepare a starting concentration of this compound in well 1 by adding 200 µL of the peptide at twice the highest desired final concentration (e.g., if the highest final concentration is 128 µM, add 200 µL of a 256 µM solution).
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to well 10.
-
Discard the final 100 µL from well 10. Wells 1-10 now contain 100 µL of this compound at decreasing concentrations.
-
Well 11 will serve as the positive control (bacterial growth without peptide) and contains only 100 µL of CAMHB.
-
Well 12 will serve as the negative control (sterility control) and should contain 200 µL of CAMHB with no bacteria added.
-
-
Inoculation:
-
Add 100 µL of the working bacterial solution to wells 1 through 11. This brings the final volume in these wells to 200 µL and dilutes the peptide concentrations by half to their final desired concentrations. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate with a lid or an adhesive plate sealer.
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
-
4. Determination of MIC
-
Following incubation, examine the plate visually for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Optionally, the optical density (OD) can be read at 600 nm using a microplate reader. The MIC is defined as the lowest concentration of the peptide that shows no significant increase in OD compared to the negative control.
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
Caption: Logic for interpreting MIC assay results.
References
Unveiling the Helical Nature of Ceratotoxin B: An Application Note on Circular Dichroism Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocol for utilizing circular dichroism (CD) spectroscopy to analyze the secondary structure of Ceratotoxin B, a promising antimicrobial peptide. This document is intended to guide researchers in the structural characterization of this potent biomolecule, a critical step in understanding its mechanism of action and potential therapeutic applications.
Introduction to this compound and the Importance of Secondary Structure
This compound is an antibacterial peptide isolated from the Mediterranean fruit fly, Ceratitis capitata. Like many antimicrobial peptides, its biological activity is intrinsically linked to its three-dimensional structure, particularly its secondary structure. The arrangement of α-helices, β-sheets, and random coils dictates how the peptide interacts with and disrupts microbial membranes. Therefore, elucidating the secondary structure of this compound in various environments is paramount for its development as a potential therapeutic agent.
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique that is highly sensitive to the secondary structure of proteins and peptides. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a unique fingerprint of the peptide's secondary structure composition.
Principle of Circular Dichroism for Secondary Structure Analysis
The peptide bond is the primary chromophore responsible for the CD signal in the far-UV region. The spatial arrangement of these bonds in regular secondary structures like α-helices and β-sheets results in characteristic CD spectra.
-
α-Helices typically exhibit two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-Sheets show a negative band around 218 nm and a positive band near 195 nm.
-
Random coils or unordered structures are characterized by a strong negative band below 200 nm.
By deconvoluting the experimental CD spectrum of a peptide, the percentage of each secondary structure element can be estimated. This information is invaluable for understanding how the peptide's conformation changes in response to its environment, such as in the presence of membrane-mimicking solvents.
Quantitative Analysis of this compound Secondary Structure
For the purpose of illustrating how such data would be presented, the following table provides a hypothetical yet representative summary based on typical findings for antimicrobial peptides with similar characteristics.
| Solvent Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Aqueous Buffer (e.g., 10 mM Phosphate Buffer, pH 7.4) | 15 - 25 | 10 - 20 | 55 - 75 |
| 50% Trifluoroethanol (TFE) in Buffer | 60 - 80 | 0 - 10 | 10 - 30 |
| Dodecylphosphocholine (DPC) Micelles | 50 - 70 | 0 - 10 | 20 - 40 |
Note: This table is illustrative. Researchers are strongly encouraged to perform their own quantitative analysis to obtain precise values for their specific experimental conditions.
Experimental Protocol for CD Analysis of this compound
This protocol outlines the key steps for analyzing the secondary structure of this compound using CD spectroscopy.
I. Materials and Reagents
-
Lyophilized this compound (high purity, >95%)
-
Solvents:
-
Nuclease-free water
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Trifluoroethanol (TFE), spectroscopy grade
-
Dodecylphosphocholine (DPC)
-
-
CD Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
Nitrogen gas supply (high purity)
-
Microcentrifuge
-
Pipettes and sterile, low-retention tips
II. Sample Preparation
-
Peptide Stock Solution: Accurately weigh a small amount of lyophilized this compound and dissolve it in nuclease-free water to prepare a concentrated stock solution (e.g., 1 mg/mL). Determine the precise concentration using a suitable method such as UV absorbance at 280 nm (if aromatic residues are present) or a peptide quantification assay.
-
Working Solutions: Prepare fresh working solutions of this compound at the desired final concentration (typically 0.1-0.2 mg/mL) in the different solvent systems to be tested (e.g., phosphate buffer, 50% TFE in buffer, DPC micelles).
-
Solvent Blanks: Prepare corresponding solvent blanks for each condition to be tested. These will be used for baseline correction.
-
Clarification: Centrifuge all solutions (peptide and blanks) at high speed (e.g., >10,000 x g) for 5-10 minutes to remove any potential aggregates.
III. Instrumental Setup and Data Acquisition
-
Instrument Purging: Purge the CD spectropolarimeter with high-purity nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.
-
Instrument Parameters: Set the following parameters on the CD spectropolarimeter:
-
Wavelength Range: 190 - 260 nm
-
Data Pitch: 0.5 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time/Integration Time: 1 s
-
Accumulations: 3-5 scans (to improve signal-to-noise ratio)
-
Temperature: 25°C (or other desired temperature, controlled by a Peltier device)
-
-
Baseline Correction:
-
Fill the quartz cuvette with the appropriate solvent blank.
-
Record a baseline spectrum using the same parameters as for the sample.
-
-
Sample Measurement:
-
Carefully rinse the cuvette with the peptide solution.
-
Fill the cuvette with the this compound working solution.
-
Record the CD spectrum.
-
Repeat for all solvent conditions.
-
IV. Data Processing and Analysis
-
Baseline Subtraction: Subtract the corresponding solvent blank spectrum from each raw peptide spectrum.
-
Averaging: Average the multiple scans for each sample.
-
Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) if the data is noisy.
-
Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar residue ellipticity ([θ]) using the following equation:
[θ] = (mdeg × MRW) / (c × l × 10)
where:
-
mdeg is the recorded ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)
-
c is the peptide concentration in mg/mL
-
l is the path length of the cuvette in cm
-
-
Secondary Structure Deconvolution: Use a deconvolution software or web server (e.g., DichroWeb, K2D3, BeStSel) to estimate the percentages of α-helix, β-sheet, and random coil from the molar ellipticity data.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for CD analysis and a conceptual representation of this compound's interaction with a bacterial membrane.
Caption: Experimental workflow for CD spectroscopy of this compound.
References
Troubleshooting & Optimization
Improving the yield of synthetic Ceratotoxin B peptide
Welcome to the technical support center for the synthesis of Ceratotoxin B, an antibacterial peptide with significant research interest. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chemical synthesis of this peptide, thereby improving yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) of this compound.
Low Crude Peptide Yield
Question: My solid-phase peptide synthesis (SPPS) of this compound resulted in a very low yield. What are the potential causes and how can I improve it?
Answer: Low peptide yield is a common issue in SPPS and can stem from several factors throughout the synthesis process. Here are the primary causes and troubleshooting strategies:
-
Incomplete Deprotection or Coupling: Even small inefficiencies at each step can dramatically reduce the overall yield of the final peptide. For a 29-amino acid peptide like this compound, a 99% yield at each deprotection and coupling step would theoretically result in a final yield of approximately 75%, while a 97% yield per step would drop the overall yield to around 42%.
-
Troubleshooting:
-
Monitor Deprotection: Use a method like UV monitoring of the Fmoc cleavage to ensure complete removal of the protecting group before proceeding to the next coupling step.
-
Optimize Coupling Chemistry: The choice of coupling reagents is critical. For potentially difficult sequences, more reactive (and less stable) reagents like HCTU, HATU, or COMU may be necessary to ensure efficient and rapid coupling.[1] Consider performing a double coupling for amino acids known to be sterically hindered or for residues following a proline.
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can enhance the probability of successful molecular interactions, thus improving coupling efficiency.
-
-
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, leading to incomplete reactions.[2][3] Hydrophobic sequences are particularly prone to this issue.
-
Troubleshooting:
-
Incorporate Pseudoprolines: The introduction of pseudoproline dipeptides can disrupt the hydrogen bonding that leads to aggregation, improving synthesis efficiency.[2][3]
-
Change Solvents: Switching from the standard DMF to NMP, which better solvates the growing peptide chain, can help mitigate aggregation.[4]
-
Elevated Temperature: Increasing the reaction temperature can sometimes improve purity and yield for certain sequences.[1][5]
-
-
-
Issues with Cleavage from Resin: Inefficient cleavage will leave a significant portion of the synthesized peptide attached to the solid support.
-
Troubleshooting:
-
Optimize Cleavage Cocktail: The composition of your cleavage cocktail is crucial. For peptides with sensitive residues like tryptophan or methionine, scavengers such as dithiothreitol (DTT) should be included to prevent side reactions.[2][6]
-
Flow-Through Method: For acid-labile resins, performing the cleavage in a sintered glass funnel and allowing the cleavage solution to percolate slowly through the resin can improve yields by continuously removing the detached peptide.[7]
-
-
Poor Peptide Purity
Question: My purified this compound shows multiple peaks on HPLC analysis, indicating low purity. How can I minimize the formation of impurities?
Answer: Peptide purity is paramount for accurate biological assays. Impurities can arise from side reactions, incomplete deprotection or coupling, or degradation during synthesis and workup.
-
Side Reactions: Undesirable chemical modifications can occur on the peptide chain.
-
Troubleshooting:
-
Capping: After each coupling step, cap any unreacted amino groups with a reagent like acetic anhydride. This prevents the formation of deletion products, which can be difficult to separate from the desired peptide during purification.[1]
-
High-Quality Reagents: Always use fresh, high-purity amino acids and reagents to minimize the introduction of impurities.[8]
-
-
-
Racemization: The chirality of the amino acids can be compromised during activation and coupling.
-
Troubleshooting:
-
Use Additives: Incorporating additives like 1-Hydroxy-7-azabenzotriazole (HOAt) in the coupling step can suppress racemization and enhance coupling efficiency.[9]
-
-
-
Oxidation: Residues like methionine and tryptophan are susceptible to oxidation.
Peptide Aggregation and Solubility Issues
Question: My synthesized this compound is difficult to dissolve after cleavage and lyophilization. What can I do to address this?
Answer: Ceratotoxins are amphiphilic, meaning they have both hydrophobic and hydrophilic regions, which can contribute to aggregation and solubility problems.[11]
-
Aggregation During Synthesis: As mentioned earlier, aggregation on the resin can hinder the synthesis.
-
Troubleshooting:
-
Backbone Protection: Utilizing backbone-protecting groups like Hmb or Dmb can prevent aggregation and also improve the solubility of the cleaved peptide.[2]
-
-
-
Insolubility After Purification: The final peptide product may be difficult to handle.
-
Troubleshooting:
-
Solubilization Techniques: For insoluble crude peptides, try dissolving them in a small amount of a strong organic solvent like DMSO or DMF first, followed by the dropwise addition of a water/acetonitrile mixture before lyophilization.[6] For highly hydrophobic peptides, trifluoroethanol can be used to aid dissolution, but be mindful of its potential to interfere with reverse-phase HPLC purification.[12]
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters and their impact on peptide synthesis outcomes.
Table 1: Impact of Stepwise Yield on Overall Theoretical Yield for a 29-Residue Peptide
| Stepwise Yield (%) | Overall Theoretical Yield (%) |
| 97.0 | 41.6 |
| 98.0 | 55.7 |
| 99.0 | 74.7 |
| 99.5 | 86.4 |
Table 2: Effect of Temperature on Crude Peptide Purity
| Peptide | Temperature (°C) | Crude Purity (%) |
| JR10-mer | 25 | 15 |
| JR10-mer | 90 | 66 |
| MK2i | 25 | 47 |
| MK2i | 90 | 81 |
Data adapted from a study on difficult peptide sequences, demonstrating the potential for temperature optimization.[5]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a general procedure for the automated synthesis of this compound using Fmoc chemistry.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating it with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/DIPEA in DMF).
-
-
Chain Elongation Cycle: For each subsequent amino acid:
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Washing: Wash the resin with DMF to remove excess piperidine and by-products.
-
Coupling: Add the next Fmoc-protected amino acid and coupling reagents. Allow the reaction to proceed for the optimized time.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
-
Final Deprotection: After the final amino acid is coupled, perform a final deprotection step to remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the completed peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.
Cleavage and Deprotection
-
Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum.
Peptide Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect the fractions containing the desired peptide.
-
-
Characterization:
-
Lyophilization:
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of this compound.
Caption: Troubleshooting Logic for Low Yield/Purity in Peptide Synthesis.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. tks | publisher, event organiser, media agency | Turning up the heat on peptide purity - tks | publisher, event organiser, media agency [teknoscienze.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. nbinno.com [nbinno.com]
- 10. uk-peptides.com [uk-peptides.com]
- 11. Ceratotoxin Peptides [biosyn.com]
- 12. researchgate.net [researchgate.net]
- 13. polarispeptides.com [polarispeptides.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ijsra.net [ijsra.net]
- 16. verifiedpeptides.com [verifiedpeptides.com]
Solubility issues of Ceratotoxin B in aqueous buffers
Disclaimer: Initial searches for "Ceratotoxin B" did not yield specific information. The following guide is based on the closely related and well-documented antimicrobial peptide, Ceratotoxin A , and general principles of peptide solubility. The troubleshooting advice provided is likely applicable to this compound, assuming it shares similar physicochemical properties with other members of the ceratotoxin family.
I. Frequently Asked Questions (FAQs)
Q1: What is Ceratotoxin A and why is solubility a concern?
A1: Ceratotoxin A is a cationic, alpha-helical antimicrobial peptide isolated from the medfly Ceratitis capitata.[1][2][3] Like many antimicrobial peptides, its amphipathic nature, meaning it has both hydrophobic and hydrophilic regions, can lead to aggregation and poor solubility in standard aqueous buffers. This is a critical issue as proper solubilization is essential for accurate quantification, maintaining biological activity, and obtaining reproducible experimental results.
Q2: What are the key factors influencing the solubility of peptides like Ceratotoxin A?
A2: Several factors can impact peptide solubility, including:
-
Amino Acid Composition: The ratio of hydrophobic to hydrophilic amino acids is a primary determinant. Peptides with a high proportion of hydrophobic residues are more prone to aggregation in aqueous solutions.[4]
-
pH of the Buffer: The net charge of a peptide changes with pH. Solubility is generally lowest at the peptide's isoelectric point (pI), where the net charge is zero. For cationic peptides like Ceratotoxin A, solubility is typically better at a pH below their pI.
-
Ionic Strength: The concentration of salts in the buffer can influence solubility. While moderate salt concentrations can sometimes enhance solubility, high concentrations can lead to "salting out" and precipitation.
-
Temperature: Increasing the temperature can sometimes improve the solubility of a peptide, but excessive heat can lead to degradation or irreversible aggregation.[5]
-
Peptide Concentration: Higher concentrations of the peptide increase the likelihood of aggregation and precipitation.
Q3: I am observing a precipitate after dissolving my Ceratotoxin peptide. What should I do?
A3: If you observe a precipitate, it is recommended to centrifuge the sample to pellet the insoluble material. You can then carefully transfer the supernatant to a new tube. It is crucial to re-quantify the peptide concentration in the supernatant before proceeding with your experiment to ensure you are using the correct concentration. To avoid this issue in the future, consider the troubleshooting steps outlined in the guide below.
Q4: Can I use organic solvents to dissolve Ceratotoxin?
A4: Yes, for highly hydrophobic peptides, dissolving in a small amount of an organic solvent like Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile, followed by dilution with your aqueous buffer, is a common strategy.[5][6] However, it is important to ensure that the final concentration of the organic solvent is compatible with your experimental system, as it can be toxic to cells or interfere with assays.
II. Troubleshooting Guide for Ceratotoxin Solubility
This guide provides a systematic approach to addressing solubility issues with Ceratotoxin peptides.
Problem: The lyophilized Ceratotoxin peptide does not dissolve in my aqueous buffer (e.g., PBS, Tris).
Step 1: Initial Assessment and Basic Solubilization Protocol
Before attempting more complex methods, ensure you are following best practices for peptide solubilization.
Experimental Protocol: Basic Peptide Solubilization
-
Equilibrate: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.
-
Initial Solvent: For a cationic peptide like Ceratotoxin A, start with sterile, deionized water.
-
Reconstitution: Add a small volume of the solvent to the vial to create a concentrated stock solution.
-
Gentle Mixing: Vortex the vial for a short period. If the peptide does not fully dissolve, sonication can be beneficial. A brief sonication (10-20 seconds) in a water bath can help break up aggregates.[6]
-
Dilution: Once dissolved, you can dilute the stock solution with your desired aqueous buffer to the final working concentration.
Step 2: Modifying Buffer Conditions
If the basic protocol fails, adjusting the buffer properties can improve solubility.
Table 1: Buffer Modifications for Enhancing Ceratotoxin Solubility
| Parameter | Recommended Modification | Rationale |
| pH | Use a slightly acidic buffer (e.g., pH 4-6). | Ceratotoxin A is a cationic peptide. At a pH below its isoelectric point, it will have a net positive charge, which promotes repulsion between peptide molecules and reduces aggregation. |
| Ionic Strength | Start with a low ionic strength buffer (e.g., 10-25 mM). | High salt concentrations can sometimes decrease the solubility of peptides through the "salting out" effect. |
Step 3: Utilizing Solubilizing Agents
For particularly challenging peptides, the use of solubilizing agents may be necessary.
Table 2: Common Solubilizing Agents for Peptides
| Agent | Recommended Starting Concentration | Considerations |
| Acetic Acid | 10% in water, then dilute | Effective for basic peptides.[5][7] Ensure the final concentration is compatible with your experiment. |
| Trifluoroacetic Acid (TFA) | A very small volume (e.g., 10-50 µL) to dissolve, then dilute | A strong acid that is very effective but can be harsh on cells. The final concentration should be very low (<0.1%).[7] |
| Organic Solvents (DMSO, DMF, Acetonitrile) | Dissolve in 100% solvent, then dilute with aqueous buffer | Useful for very hydrophobic peptides.[6] Check for compatibility with downstream applications. |
| Denaturants (Guanidine-HCl, Urea) | 6 M Guanidine-HCl or 8 M Urea | A last resort for highly aggregated peptides.[5] These will denature the peptide and must be removed or highly diluted for functional assays. |
III. Visualizing Experimental Workflows and Mechanisms
Workflow for Troubleshooting Peptide Solubility
The following diagram outlines a logical workflow for addressing peptide solubility issues.
Caption: A step-by-step troubleshooting workflow for solubilizing Ceratotoxin peptides.
Mechanism of Action of Ceratotoxin A
Ceratotoxin A is known to exert its antimicrobial effect by forming pores in the bacterial cell membrane. The proposed mechanism is the "barrel-stave" model.[2][3][8]
References
- 1. The antibacterial peptide ceratotoxin A displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Antimicrobial Peptide Activity through Modifications of Charge, Hydrophobicity, and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. biobasic.com [biobasic.com]
- 8. Mechanism of Action and Relationship Between Structure and Biolog...: Ingenta Connect [ingentaconnect.com]
Optimal storage and handling conditions for lyophilized Ceratotoxin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of lyophilized Ceratotoxin B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a dry, dark environment.[1][2][3][4] When stored under these conditions, the peptide can remain stable for extended periods. For short-term storage (a few weeks), 4°C is acceptable, but it is crucial to prevent moisture absorption.[3]
Q2: How should I handle the lyophilized powder upon receipt?
Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the peptide, which can significantly reduce its long-term stability.[4] Once equilibrated, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
Q3: What is the best solvent for reconstituting this compound?
The choice of solvent depends on the experimental application. For most applications, sterile, high-purity water (e.g., Milli-Q or equivalent) is a suitable solvent.[5] For cell-based assays, using a sterile, buffered solution such as phosphate-buffered saline (PBS) at a physiological pH is recommended to maintain isotonicity. If solubility issues arise with aqueous solutions, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer. However, it is crucial to consider the tolerance of your experimental system to the final concentration of the organic solvent.
Q4: What is the recommended procedure for reconstituting this compound?
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature.
-
Centrifuge: Briefly centrifuge the vial to pellet the powder.
-
Add Solvent: Carefully add the recommended volume of the appropriate sterile solvent to achieve the desired concentration.
-
Dissolve: Gently agitate or vortex the vial to ensure the peptide dissolves completely.[5] Avoid vigorous shaking, which can cause aggregation.[5] For peptides that are difficult to dissolve, gentle warming (not exceeding 37°C) or sonication can be attempted.[4]
-
Inspect: Visually inspect the solution to ensure it is clear and free of particulates.[6]
Q5: How should I store the reconstituted this compound solution?
For immediate use, the reconstituted solution can be kept at 4°C for a short period (up to a week). For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[4]
Q6: Does this compound induce a specific signaling pathway in target cells?
Current research indicates that the primary mechanism of action for Ceratotoxins, including this compound, is the formation of pores in the cell membranes of susceptible bacteria.[7][8][9] This action is based on the "barrel-stave" model, where peptide monomers insert into the lipid bilayer and assemble into a transmembrane channel. This direct disruption of the membrane integrity leads to cell death. There is currently no strong evidence to suggest that this compound activates specific intracellular signaling pathways in the same manner as toxins like Cholera Toxin B.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the lyophilized peptide | The peptide has aggregated or the solvent is not optimal. | - Ensure the peptide has been stored correctly in a dry environment. - Try a different solvent. If using an aqueous buffer, consider adding a small amount of organic solvent like DMSO to aid initial dissolution, then dilute with your buffer. - Gentle warming (up to 37°C) or brief sonication may help.[4] - Check the pH of your buffer; adjusting it may improve solubility.[5] |
| Precipitation observed in the reconstituted solution | The peptide concentration exceeds its solubility limit in the chosen solvent, or the storage conditions are inadequate. | - Dilute the peptide solution to a lower concentration. - If storing at 4°C, consider aliquoting and freezing at -80°C for better long-term stability. - Ensure the pH of the buffer is compatible with the peptide's properties.[5] |
| Loss of peptide activity in experiments | The peptide has degraded due to improper storage, handling, or multiple freeze-thaw cycles. | - Always aliquot reconstituted peptide into single-use vials to avoid repeated freezing and thawing.[4] - Store lyophilized and reconstituted peptide at the recommended temperatures. - Protect the peptide from light and moisture. - Prepare fresh solutions for critical experiments. |
| Inconsistent experimental results | Inaccurate peptide concentration due to incomplete reconstitution or adsorption to surfaces. | - Ensure the peptide is fully dissolved before use. - Use low-protein-binding tubes and pipette tips to minimize loss of peptide due to surface adsorption. - Quantify the peptide concentration using a suitable method (e.g., UV spectroscopy at 280 nm if the sequence contains Trp or Tyr, or a colorimetric peptide assay). |
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides general guidelines for peptide storage based on best practices.
| Storage Condition | Lyophilized Form | Reconstituted in Aqueous Buffer | Reconstituted in DMSO |
| -80°C | Highly Stable (Years) | Stable (Months to a year, aliquot to avoid freeze-thaw) | Stable (Months to a year, aliquot to avoid freeze-thaw) |
| -20°C | Stable (Months to Years) | Less Stable (Weeks to months, aliquot to avoid freeze-thaw) | Stable (Weeks to months, aliquot to avoid freeze-thaw) |
| 4°C | Short-term (Weeks) | Short-term (Days to a week) | Not Recommended |
| Room Temperature | Not Recommended (Days) | Not Recommended (Hours) | Not Recommended |
Experimental Protocols
Protocol for Antibacterial Activity Assay (Broth Microdilution Method)
This protocol is to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity water or appropriate buffer for reconstitution
-
Bacterial strain of interest (e.g., E. coli)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare this compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a high concentration (e.g., 1 mg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate growth medium. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL in fresh medium.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the bacterial growth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in medium without peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a spectrophotometer.
Protocol for Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay determines the ability of this compound to permeabilize bacterial membranes.
Materials:
-
Reconstituted this compound
-
Bacterial strain of interest
-
SYTOX Green nucleic acid stain
-
Buffer (e.g., HEPES buffer with 5 mM glucose)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Prepare Bacterial Suspension: Grow the bacterial strain to the mid-log phase, then harvest the cells by centrifugation. Wash and resuspend the cells in the assay buffer to a final OD600 of 0.2.
-
Add SYTOX Green: Add SYTOX Green to the bacterial suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.
-
Assay Setup: Aliquot the bacterial suspension with SYTOX Green into a 96-well black microtiter plate.
-
Add this compound: Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known membrane-permeabilizing agent like melittin) and a negative control (buffer only).
-
Measure Fluorescence: Immediately begin monitoring the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) over time using a fluorometer.
-
Data Analysis: An increase in fluorescence indicates that this compound has permeabilized the bacterial membrane, allowing SYTOX Green to enter and bind to intracellular nucleic acids.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Workflow for MIC Determination.
References
- 1. peptide.com [peptide.com]
- 2. The antibacterial peptide ceratotoxin A displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. libertypeptides.com [libertypeptides.com]
- 5. A Guide to Reconstituting Peptides for Research: Best Practices from Peptidea.net | Peptides [peptidea.net]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing non-specific binding of Ceratotoxin B in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Ceratotoxin B in biological assays.
Troubleshooting Guide
High background or inconsistent results in your this compound assays are often due to non-specific binding. This guide provides a systematic approach to identify and resolve these issues.
| Problem | Potential Cause | Recommended Solution |
| High background signal in ELISA/immunoassays | Inadequate blocking of non-specific binding sites on the microplate. | 1. Optimize Blocking Agent: Switch to or increase the concentration of a different blocking agent. Casein and non-fat dry milk are often more effective than BSA for some peptides. Consider using a commercial blocking buffer. 2. Increase Blocking Time/Temperature: Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). 3. Add Detergent: Include a non-ionic detergent like Tween-20 (0.05%) in your blocking and wash buffers to reduce hydrophobic interactions. |
| This compound, as a cationic peptide, may be electrostatically interacting with negatively charged surfaces. | 1. Adjust Buffer pH: Modify the pH of your assay buffers. A pH closer to the isoelectric point of this compound can reduce net charge and electrostatic interactions. 2. Increase Salt Concentration: Increase the ionic strength of your buffers by adding NaCl (e.g., up to 500 mM) to shield electrostatic interactions.[1] | |
| Insufficient washing steps. | 1. Increase Wash Volume and Number: Increase the number of wash steps (e.g., from 3 to 5) and the volume of wash buffer used. 2. Increase Soak Time: Allow the wash buffer to soak in the wells for 1-2 minutes during each wash step to more effectively remove unbound peptide. | |
| Low signal or poor standard curve in ELISA | This compound is binding to the assay tubes or pipette tips. | 1. Use Low-Binding Consumables: Utilize low-protein-binding microplates, tubes, and pipette tips. 2. Pre-treat Consumables: Pre-rinse pipette tips with the assay buffer before use. |
| High variability between replicate wells | Uneven coating of the capture antibody or inconsistent washing. | 1. Ensure Uniform Coating: Ensure the coating antibody is evenly distributed and the plate is incubated on a level surface. 2. Automate Washing: If possible, use an automated plate washer for more consistent washing. |
| Inconsistent results in cell-based assays | This compound is binding non-specifically to cell culture plates or interacting with serum proteins. | 1. Use Low-Binding Plates: Employ low-adhesion or ultra-low attachment plates for cell-based assays. 2. Reduce Serum Concentration: If possible, reduce the serum concentration in your cell culture medium during the assay, as serum proteins can bind to the peptide. 3. Include a Pre-incubation Step: Pre-incubate the plate with a blocking agent like BSA before adding cells. |
| Interference in cell viability assays (e.g., MTT, XTT) | This compound may directly interact with the assay reagents. | 1. Run Reagent-Only Controls: Include controls with this compound and the viability assay reagent in the absence of cells to check for direct interactions. 2. Switch Assay Type: Consider a different viability assay that relies on a different detection mechanism, such as a membrane integrity assay (e.g., LDH release) or an ATP-based assay.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is non-specific binding a common problem with this compound?
A1: this compound is a cationic and amphipathic peptide. Its positive charge can lead to electrostatic interactions with negatively charged surfaces, such as plasticware and cell membranes. Its amphipathic nature can cause hydrophobic interactions, further contributing to its "stickiness" and non-specific binding.
Q2: What is the best blocking agent to use for this compound assays?
A2: The optimal blocking agent can be application-dependent. While Bovine Serum Albumin (BSA) is commonly used, other protein-based blockers like casein or non-fat dry milk can be more effective in reducing non-specific binding for certain peptides. It is recommended to empirically test a few different blocking agents to determine the best one for your specific assay.
Q3: Can I use detergents to reduce non-specific binding?
A3: Yes, low concentrations (typically 0.05%) of non-ionic detergents like Tween-20 or Triton X-100 can be very effective in reducing hydrophobic interactions that contribute to non-specific binding.[1] They can be added to both blocking and wash buffers.
Q4: How does adjusting the pH and salt concentration of my buffers help?
A4: Adjusting the pH of your buffer can alter the net charge of this compound and the assay surface, thereby reducing electrostatic interactions.[1] Increasing the salt concentration (ionic strength) creates a charged environment that can shield the electrostatic interactions between the cationic peptide and negatively charged surfaces.[1]
Q5: My cell-based assay results are not reproducible. Could non-specific binding be the cause?
A5: Yes, non-specific binding of this compound to the cell culture plate can lead to inconsistent local concentrations of the peptide, resulting in high variability. Using low-binding plates and optimizing your assay medium (e.g., by reducing serum content) can help mitigate this.
Q6: Can this compound interfere with my cell viability assay?
A6: It is possible. Peptides can sometimes interact directly with assay reagents, leading to false results.[2] Always run a control with this compound and the assay reagent in a cell-free environment to rule out any direct interference. If interference is observed, consider switching to a viability assay with a different detection principle.
Quantitative Data on Blocking Agents
The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the relative effectiveness of common blocking agents based on general immunoassay studies. The optimal concentration for each should be determined empirically for your specific assay.
| Blocking Agent | Typical Concentration | Relative Effectiveness | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Good | A commonly used and effective blocking agent. |
| Non-fat Dry Milk | 1 - 5% (w/v) | Very Good | Often more effective than BSA due to a mixture of proteins. May contain endogenous biotin and enzymes that can interfere with certain assays. |
| Casein | 0.5 - 2% (w/v) | Excellent | A highly effective blocking agent due to its random coil structure. |
| Fish Gelatin | 0.1 - 1% (w/v) | Good | Can be useful in reducing cross-reactivity with mammalian antibodies. |
| Polyethylene Glycol (PEG) | 0.5 - 2% (w/v) | Good | A synthetic polymer that can be effective in reducing non-specific binding. |
| Commercial Blocking Buffers | Varies | Often Excellent | Proprietary formulations that are optimized for high performance and can be very effective. |
Experimental Protocols
Protocol 1: ELISA for this compound with Optimized Blocking
This protocol provides a general framework for a sandwich ELISA to quantify this compound, with an emphasis on steps to minimize non-specific binding.
-
Coating:
-
Dilute the capture antibody to the desired concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Prepare a blocking buffer (e.g., 2% Casein in PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of your this compound standard and samples in a sample dilution buffer (e.g., 1% BSA in PBS with 0.05% Tween-20).
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer, including a 1-minute soak time for each wash.
-
-
Detection Antibody Incubation:
-
Dilute the detection antibody in the sample dilution buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Enzyme-Conjugate Incubation:
-
Dilute the enzyme-conjugated secondary antibody (e.g., HRP-streptavidin) in the sample dilution buffer.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
-
Substrate Development and Reading:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate until sufficient color develops.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Protocol 2: Cell-Based Assay with this compound
This protocol outlines a general procedure for assessing the activity of this compound on cultured cells, with considerations for reducing non-specific binding.
-
Cell Seeding:
-
Seed cells in a 96-well low-adhesion tissue culture plate at the desired density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Peptide Preparation and Treatment:
-
Prepare serial dilutions of this compound in a low-serum or serum-free cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
-
Assessment of Cell Viability (Example using an LDH release assay):
-
Carefully collect the cell culture supernatant from each well.
-
Perform the LDH release assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the amount of LDH released, which is indicative of cell membrane damage.
-
Visualizations
Caption: Mechanism of action of this compound leading to cell lysis.
Caption: Workflow for troubleshooting non-specific binding.
Caption: Factors contributing to non-specific binding of this compound.
References
Optimizing buffer conditions for Ceratotoxin B activity assays
Welcome to the Technical Support Center for Ceratotoxin B, a potent antimicrobial peptide. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers optimize their this compound activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a cationic, alpha-helical antimicrobial peptide originally isolated from the Mediterranean fruit fly, Ceratitis capitata.[1][2] Its primary mechanism of action involves disrupting bacterial cell membranes. The peptide's positively charged N-terminal region anchors it to the negatively charged bacterial lipid surface, while the C-terminal domain is involved in forming helical bundles that create pores or ion channels in the membrane.[1][2] This process, often described by the "barrel-stave model," leads to membrane permeabilization, leakage of essential ions and metabolites, and ultimately, bacterial cell death.[1][2][3]
Q2: How should I properly store and handle this compound? A2: Peptides like this compound are typically supplied in a lyophilized (powder) form and should be stored desiccated at -20°C for maximum stability.[4] For experimental use, prepare stock solutions and aliquot them into tightly sealed vials to be stored at -20°C. It is generally recommended to use these stock solutions within a month.[4] Avoid repeated freeze-thaw cycles. For daily experiments, allow an aliquot to equilibrate to room temperature for at least 60 minutes before use.[4] Long-term storage of peptides in solution is not recommended.[4]
Q3: What are the most common assays for measuring this compound activity? A3: The antimicrobial activity of this compound can be assessed using several standard methods:
-
Broth Microdilution Assay: This is a quantitative method used to determine the Minimal Inhibitory Concentration (MIC), which is the lowest peptide concentration that prevents visible bacterial growth.[5][6]
-
Inhibition Zone Assay (Agar Diffusion): In this qualitative assay, the peptide is applied to a well or disc on an agar plate inoculated with bacteria. A clear zone of no growth around the application site indicates antimicrobial activity.[1] However, this method can sometimes be unsuitable for cationic peptides, which may bind to the agar matrix.[6]
-
Fluorescence-Based Assays: Modern high-throughput methods, such as those using Fluorescence Resonance Energy Transfer (FRET), can provide rapid and sensitive measurements of antimicrobial activity.[7]
Q4: Why is the choice of buffer so critical for this compound activity? A4: The buffer composition, particularly its pH and ionic strength, is critical because this compound's activity relies on electrostatic interactions.[8]
-
pH: Changes in pH can alter the net positive charge of the peptide and the charge of the bacterial cell surface, affecting the initial binding step.[8] For many antimicrobial peptides, activity against Gram-negative bacteria decreases as pH increases.[8]
-
Ionic Strength: The presence of salts (ions) in the buffer can shield the charges on both the peptide and the bacterial membrane.[8] High salt concentrations can weaken the electrostatic attraction, reducing the peptide's ability to bind to and disrupt the membrane, thereby lowering its antimicrobial activity.[8]
Troubleshooting Guide
Problem: No or Significantly Reduced Antimicrobial Activity
Q: I'm not observing any antimicrobial activity with my synthesized this compound. What are the potential causes? A: There are several factors to investigate when you observe a lack of activity:
-
Assay Method Suitability: If you are using an agar diffusion assay, the cationic nature of this compound might cause it to bind to the negatively charged components of the agar, preventing its diffusion and leading to a false negative result.[6] Solution: Switch to a broth microdilution assay to determine the MIC in a liquid medium.[6]
-
Buffer Conditions: The buffer's pH and ionic strength may be inhibiting the peptide's function. High salt concentrations are a common cause of reduced activity for cationic peptides.[8] Solution: Systematically test a range of pH values (e.g., 5.5 to 7.5) and lower the ionic strength of your assay buffer (e.g., use low-salt Mueller-Hinton Broth or a phosphate buffer with low NaCl concentration).
-
Peptide Integrity and Purity: Ensure the peptide was synthesized correctly with the accurate amino acid sequence and has high purity.[6] Improper storage or handling could lead to degradation. Solution: Verify the peptide's integrity and concentration using methods like mass spectrometry and HPLC. Always use fresh aliquots for experiments.
-
Bacterial Strain Susceptibility: The bacterial strain you are testing may have intrinsic resistance to this compound. Solution: Confirm that your test organism is known to be susceptible or test against a panel of different bacterial strains, including both Gram-positive and Gram-negative bacteria.[6]
Problem: High Variability and Poor Reproducibility in Assay Results
Q: My MIC values for this compound are inconsistent across different experimental runs. How can I improve reproducibility? A: Inconsistent results are often due to minor variations in experimental conditions. To improve reproducibility:
-
Standardize Buffer Preparation: Prepare a large batch of your assay buffer and carefully check the pH before each use. Ensure the ionic strength is consistent in every experiment.
-
Control Inoculum Density: The final concentration of bacteria in your assay wells must be consistent. Use a spectrophotometer to standardize your bacterial suspension to a specific optical density (e.g., OD600) before diluting it for the final assay.
-
Use Fresh Peptide Dilutions: Prepare serial dilutions of this compound fresh for each experiment from a properly stored stock aliquot. Peptides can adsorb to plastic surfaces, so be consistent with your pipetting techniques and the type of microplates used.
-
Include Proper Controls: Always include a positive control (a known antibiotic), a negative control (no peptide), and a sterility control (no bacteria) in every assay plate to ensure the reliability of your results.
Data on Buffer Condition Effects
While specific quantitative data for this compound across a wide range of buffers is proprietary or must be determined empirically, the following table summarizes the expected effects of pH and ionic strength on its activity based on established principles for cationic antimicrobial peptides.
| Parameter | Condition | Expected Effect on this compound Activity | Rationale |
| pH | Acidic (e.g., 5.5 - 6.5) | Potentially Higher Activity | Increases the net positive charge on the peptide, enhancing electrostatic attraction to the negatively charged bacterial membrane.[8] |
| Neutral (e.g., 7.0 - 7.4) | Moderate to High Activity | Represents physiological conditions where many peptides are active. | |
| Alkaline (e.g., > 7.5) | Potentially Lower Activity | May reduce the peptide's net positive charge and alter bacterial surface charge, potentially weakening the initial interaction.[8] | |
| Ionic Strength | Low (e.g., < 50 mM NaCl) | Higher Activity | Minimizes charge shielding, allowing for strong electrostatic attraction between the cationic peptide and the anionic bacterial membrane.[8] |
| Physiological (~150 mM NaCl) | Moderate Activity | Represents a balance found in vivo; activity may be reduced compared to low-salt conditions. | |
| High (> 200 mM NaCl) | Significantly Lower Activity | High ion concentration shields electrostatic interactions, severely inhibiting the peptide's ability to bind to the bacterial surface.[8] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines a standard method for determining the Minimal Inhibitory Concentration (MIC) of this compound against a target bacterial strain.
Materials:
-
Lyophilized this compound
-
Sterile, low-salt assay buffer (e.g., 10 mM Sodium Phosphate, pH 7.0)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other suitable growth medium)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Peptide Preparation:
-
Dissolve lyophilized this compound in the sterile assay buffer to create a concentrated stock solution (e.g., 1 mg/mL).
-
Perform a two-fold serial dilution of the stock solution in the 96-well plate using the growth medium to achieve a range of desired concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). Leave the final volume in each well at 50 µL.
-
-
Bacterial Inoculum Preparation:
-
Inoculate the test bacterium into growth medium and incubate until it reaches the logarithmic growth phase.
-
Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells. This is typically achieved by adjusting the culture to an OD600 of 0.1 and then performing a further dilution.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well containing the peptide dilutions, bringing the total volume to 100 µL.
-
Include control wells: a positive control (bacteria with no peptide) and a negative/sterility control (medium only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Determining the MIC:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Optionally, bacterial growth can be quantified by measuring the optical density at 600 nm using a microplate reader.
-
Visualizations
Caption: Workflow for a standard Broth Microdilution MIC Assay.
Caption: Decision tree for troubleshooting no/low activity results.
Caption: Hypothetical pathway of this compound's bactericidal action.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibacterial peptide ceratotoxin A displays alamethicin-like behavior in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tocris.com [tocris.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput and Facile Assay of Antimicrobial Peptides Using pH-Controlled Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00729C [pubs.rsc.org]
Troubleshooting low signal-to-noise in single-channel recordings of Ceratotoxin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise ratios in single-channel recordings of Ceratotoxin B.
Troubleshooting Guides
Question: I am experiencing a very noisy baseline in my single-channel recordings of this compound. What are the most common sources of noise and how can I reduce them?
Answer:
A noisy baseline is a common issue in single-channel recordings and can originate from various electrical and mechanical sources. Systematically identifying and mitigating these sources is crucial for obtaining high-quality data.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]
1. Electrical Noise:
-
Grounding Issues: Improper grounding is a primary source of 50/60 Hz noise. Ensure all equipment is connected to a single, common ground point to avoid ground loops.
-
Peripheral Equipment: Computers, monitors, centrifuges, and even fluorescent lights can introduce electrical noise. Switch off any unnecessary equipment in the vicinity of the patch-clamp setup.
-
Faraday Cage: A properly grounded Faraday cage is essential to shield the setup from external electromagnetic interference. Ensure there are no gaps in the cage and that all connections are secure.
2. Mechanical Noise:
-
Vibrations: The building itself, foot traffic, and even airflow can introduce vibrations that affect the recording. An anti-vibration table is critical for isolating the setup.
-
Perfusion System: The flow of the perfusion system can introduce mechanical noise. Ensure tubing is secure and that the flow is smooth and not pulsatile.
3. Pipette and Seal Noise:
-
Pipette Resistance: The resistance of your glass pipette influences the thermal noise. While lower resistance pipettes have less thermal noise, they may make it harder to obtain a high-resistance seal.
-
Seal Resistance (Giga-seal): A high-resistance seal ( >1 GΩ) between the pipette and the membrane is paramount for low-noise recordings. A poor seal will allow current to leak, significantly increasing noise.
-
Pipette Capacitance: The capacitance of the pipette holder and the immersed portion of the pipette contributes to dielectric noise. Use a hydrophobic coating (e.g., Sylgard) on the pipette to reduce its capacitance.
Here is a troubleshooting workflow to help you systematically identify and eliminate sources of noise:
Caption: A stepwise workflow for troubleshooting low signal-to-noise in single-channel recordings.
Question: My signal-to-noise ratio is still low even after addressing common noise sources. What experimental parameters can I optimize?
Answer:
Optimizing experimental parameters is key to improving the signal-to-noise ratio. Here are several factors to consider:
-
Filtering: The low-pass filter on your amplifier is a critical tool. A lower filter setting will reduce high-frequency noise but may also attenuate the fast kinetics of your channel. It's a trade-off between noise reduction and temporal resolution.
-
Pipette Preparation:
-
Fire-polishing: Fire-polishing the pipette tip can help in obtaining a better seal.
-
Pipette Solution: Ensure your pipette solution is filtered and free of any particulate matter that could interfere with seal formation.
-
-
Bath Solution Level: Keep the level of the bath solution as low as possible to minimize the immersion of the pipette, which in turn reduces pipette capacitance.
FAQs
Q1: What is the expected single-channel conductance of this compound and how does it relate to the signal-to-noise ratio?
Q2: How does the "barrel-stave" model of this compound action relate to what I should see in my recordings?
A2: The "barrel-stave" model suggests that multiple this compound peptides oligomerize within the membrane to form a pore.[1] This can result in channels with multiple conductance sub-states, corresponding to the number of monomers forming the pore. You may observe step-wise increases and decreases in current as individual peptide monomers associate with or dissociate from the channel complex.
Q3: What are the key steps in a single-channel recording experiment for this compound?
A3: A typical experimental workflow involves several key stages, from preparation to data acquisition and analysis.
Caption: A generalized experimental workflow for single-channel recording of this compound.
Data Presentation
The following table provides representative data on how different filter settings can impact the root-mean-square (RMS) noise and the resulting signal-to-noise ratio (SNR) for a hypothetical single-channel recording.
| Filter Setting (-3dB, 4-pole Bessel) | RMS Noise (pA) | Single-Channel Amplitude (pA) | Signal-to-Noise Ratio (SNR) |
| 5 kHz | 0.45 | 2.0 | 4.4 |
| 2 kHz | 0.25 | 2.0 | 8.0 |
| 1 kHz | 0.15 | 2.0 | 13.3 |
| 500 Hz | 0.10 | 2.0 | 20.0 |
Note: This data is illustrative and the optimal filter setting will depend on the specific kinetics of the this compound channel.
Experimental Protocols
Protocol 1: Preparation of Artificial Lipid Bilayers and Single-Channel Recording
-
Bilayer Formation:
-
Prepare a solution of 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane at a concentration of 20 mg/mL.
-
Form a planar lipid bilayer across a ~100 µm aperture in a Teflon cup separating two chambers (cis and trans) containing the appropriate buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
-
This compound Application:
-
Add a small aliquot of a stock solution of this compound to the cis chamber to achieve the desired final concentration.
-
-
Data Acquisition:
-
Apply a holding potential across the bilayer using Ag/AgCl electrodes.
-
Record single-channel currents using a patch-clamp amplifier.
-
Filter the signal at an appropriate frequency (e.g., 1-2 kHz) and digitize the data for analysis.
-
Signaling Pathway and Mechanism of Action
This compound is believed to form ion channels via the "barrel-stave" model. The following diagram illustrates the proposed mechanism:
Caption: The "barrel-stave" model of ion channel formation by this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of a charybdotoxin-sensitive intermediate conductance Ca2+-activated K+ channel in porcine coronary endothelium: relevance to EDHF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of an apamin-sensitive small-conductance Ca2+-activated K+ channel in porcine coronary artery endothelium: relevance to EDHF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Open- and closed-state fast inactivation in sodium channels: Differential effects of a site-3 anemone toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Binding of κ-Conotoxin PVIIA and Fast C-Type Inactivation of Shaker K+ Channels are Mutually Exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Block of Voltage-Gated Calcium Channels by Peptide Toxins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Low conductance states of a single ion channel are not 'closed' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Open- and closed-state fast inactivation in sodium channels: differential effects of a site-3 anemone toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Alamethicin-induced single channel conductance fluctuations in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nav1.3 sodium channels: rapid repriming and slow closed-state inactivation display quantitative differences after expression in a mammalian cell line and in spinal sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing proteolytic degradation of Ceratotoxin B in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the proteolytic degradation of Ceratotoxin B during cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in cell-based assays?
This compound is a cationic antimicrobial peptide with potent activity against a range of pathogens. Its mechanism of action involves permeabilizing bacterial cell membranes, making it a promising candidate for novel antibiotic development.[1][2] However, like many peptides, this compound is susceptible to degradation by proteases present in cell culture media, serum supplements, or secreted by the cells themselves. This degradation can lead to a loss of activity and inaccurate experimental results.
Q2: What are the primary sources of proteases in a typical cell-based assay?
Proteases in cell-based assays can originate from several sources:
-
Cellular Secretion: Cells can secrete proteases into the culture medium.
-
Cell Lysis: Damaged or dying cells can release intracellular proteases.[3]
-
Serum: Fetal Bovine Serum (FBS) and other serum supplements are a major source of various proteases.
-
Reagents: Some assay reagents may have contaminating protease activity.
Q3: How can I detect if my this compound is being degraded?
Degradation of this compound can be monitored using several methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate intact this compound from its degradation fragments, allowing for quantification of the remaining active peptide.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to identify the molecular weight of the peptide and its fragments, confirming degradation.[4]
-
Functional Assays: A decrease in the antimicrobial or cytotoxic activity of the peptide over time can indicate degradation.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during cell-based assays with this compound and provides solutions to minimize proteolytic degradation.
Problem 1: Loss of this compound activity over time in the presence of cells.
-
Possible Cause: Proteases secreted by the cells or released from lysed cells are degrading the peptide.
-
Solutions:
| Strategy | Recommendation | Rationale |
| Reduce Incubation Time | Minimize the duration of the assay to the shortest time necessary to observe the desired effect. | Less time for proteases to act on the peptide. |
| Optimize Cell Density | Use the lowest cell density that still provides a robust assay signal. | Fewer cells will release fewer proteases. |
| Use Serum-Free Media | If compatible with your cell line, switch to a serum-free or reduced-serum medium. | Serum is a major source of proteases. |
| Add Protease Inhibitors | Supplement the culture medium with a broad-spectrum protease inhibitor cocktail. | Inhibits a wide range of proteases. |
Problem 2: Inconsistent results between different batches of serum.
-
Possible Cause: Lot-to-lot variability in the protease content of fetal bovine serum (FBS).
-
Solutions:
| Strategy | Recommendation | Rationale |
| Heat-Inactivate Serum | Heat-inactivate the FBS at 56°C for 30 minutes before use. | Denatures and inactivates many heat-labile proteases. |
| Test Serum Batches | Pre-screen different lots of FBS for their effect on this compound stability. | Allows for the selection of a low-protease batch for your experiments. |
| Use Protease-Stripped Serum | Purchase commercially available serum that has been treated to remove proteases. | Provides a more defined and consistent culture environment. |
Problem 3: Suspected degradation by specific proteases.
-
Possible Cause: Your experimental system may contain high levels of a particular class of protease (e.g., serine proteases, metalloproteases).
-
Solution:
Based on in silico analysis of the this compound amino acid sequence (GWLKKIGKKIGKIIKGGAKLFG), several common proteases have predicted cleavage sites.
| Protease | Predicted Cleavage Sites (after residue) | Recommended Specific Inhibitor(s) |
| Trypsin | K5, K8, K12, K16 | Aprotinin, Leupeptin, AEBSF |
| Chymotrypsin | W2, L18, F19 | Chymostatin, TPCK |
| Elastase | G1, G14, G15, A17 | Elastatinal, AAPV |
| Thermolysin | L4, I6, I9, I13, L18, F19 | Phosphoramidon |
| Proteinase K | W2, L4, I6, K8, I9, K12, I13, A17, L18, F19 | PMSF, AEBSF |
Note: The efficacy of these inhibitors should be empirically tested in your specific assay system.
Experimental Protocols
Protocol 1: this compound Stability Assay using RP-HPLC
This protocol allows for the quantification of intact this compound over time in a cell culture setting.
-
Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile, nuclease-free water to a concentration of 1 mg/mL.
-
Cell Culture Setup: Seed your cells of interest in a 24-well plate at the desired density and allow them to adhere overnight.
-
Treatment:
-
Prepare your experimental conditions (e.g., complete medium, serum-free medium, medium with protease inhibitors).
-
Add this compound to each well to the final desired concentration.
-
Include a "time zero" control where the peptide is added to the medium and immediately collected.
-
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect a 100 µL aliquot of the cell culture supernatant from each well.
-
Sample Preparation:
-
Centrifuge the collected supernatant at 10,000 x g for 5 minutes to pellet any cells or debris.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
To precipitate proteins and stop enzymatic activity, add an equal volume of 1% trifluoroacetic acid (TFA) in acetonitrile. Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
-
RP-HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient of water/acetonitrile with 0.1% TFA as the mobile phase. .
-
Monitor the absorbance at 214 nm or 280 nm.
-
The peak corresponding to intact this compound will decrease in area as it is degraded.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point and normalize it to the "time zero" control to determine the percentage of remaining peptide.
Protocol 2: Cytotoxicity Assay to Assess this compound Activity
This protocol uses a standard MTT or XTT assay to measure the cytotoxic effect of this compound, which can be an indirect measure of its stability and activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Peptide Preparation and Incubation:
-
Prepare a serial dilution of this compound in the desired cell culture medium (with or without potential protease inhibitors).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT/XTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control cells. A decrease in cytotoxicity over longer incubation times may suggest peptide degradation.
Visualizations
Caption: Workflow for assessing this compound stability and activity.
Caption: Potential signaling pathways affected by antimicrobial peptides.
References
- 1. Software-aided workflow for predicting protease-specific cleavage sites using physicochemical properties of the natural and unnatural amino acids in peptide-based drug discovery – Mass Analytica [mass-analytica.com]
- 2. frontiersin.org [frontiersin.org]
- 3. PeptideCutter -- protein cleavage sites prediction tool | HSLS [hsls.pitt.edu]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Ceratotoxin B and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Ceratotoxin B, a cationic antimicrobial peptide isolated from the Mediterranean fruit fly, Ceratitis capitata, represents a promising candidate for the development of novel anti-infective agents. Its potent antimicrobial activity, coupled with a distinct mechanism of action, has spurred interest in understanding the relationship between its structure and biological function. This guide provides a comparative analysis of this compound and its synthetic analogs, summarizing key experimental data and methodologies to inform future research and drug development efforts.
Structure and Mechanism of Action of Ceratotoxins
Ceratotoxins are linear, α-helical peptides characterized by their amphipathic nature, with a hydrophilic face rich in cationic residues and a hydrophobic face. This structural arrangement is crucial for their antimicrobial activity, which is primarily exerted through the formation of pores in bacterial membranes. The prevailing model for this action is the "barrel-stave" mechanism, where the peptides insert into the lipid bilayer and aggregate to form transmembrane channels, leading to leakage of cellular contents and cell death.[1][2]
The amino acid sequence of this compound is: SIGSAFKKALPVAKKIGKAALPIAKAALP
Key structural features influencing the activity of ceratotoxins include:
-
C-terminal domain: This region is strongly implicated in the formation of helical bundles within the membrane, essential for pore formation.[1][2]
-
N-terminal domain: The largely cationic nature of this region is thought to be responsible for the initial anchoring of the peptide to the negatively charged bacterial membrane surface.[1][2]
Comparative Biological Activity of Ceratotoxin Family Peptides
While specific quantitative data for a broad range of synthetic this compound analogs are limited in the public domain, studies on other members of the ceratotoxin family and their synthetic analogs provide valuable insights into the structure-activity relationship. The following tables summarize the antimicrobial and hemolytic activities of natural ceratotoxins and truncated analogs of Ceratotoxin A.
| Peptide | Sequence | Target Organism | MIC (μM) |
| Ceratotoxin A | SIGSA LKKALPVAKKIGKIA LPIAKAALP | E. cloacae | 1.7 |
| K. oxytoca | 3.9 | ||
| Ceratotoxin C | DVKNLFKKALEVAKKIGKAALPIAKAALP | E. coli LE392 | 100 |
| Ceratotoxin D | GWGSFFKKAAHVAKKIGKAALPIAKAALP | E. coli LE392 | 100 |
| CtxA (1-29) | SIGSALKKALPVAKKIGKIALPIAKAALP | E. coli LE392 | 100 |
| CtxA (1-17) | SIGSALKKALPVAKKIG | E. coli LE392 | >1000 |
| CtxA (17-36) | GKIALPIAKAALPKVAKKIG | E. coli LE392 | >1000 |
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Ceratotoxin Peptides and Analogs. Data sourced from Bessin et al., 2004.[1]
| Peptide | HC50 (μM) |
| Ceratotoxin A | 110 |
| Ceratotoxin C | 645 |
| Ceratotoxin D | 84 |
| CtxA (1-29) | 960 |
Table 2: Comparative Hemolytic Activity (HC50) of Ceratotoxin Peptides and Analogs against Human Erythrocytes. Data sourced from Bessin et al., 2004.[1]
From this data, several key structure-activity relationships can be inferred:
-
Full-length peptide is crucial for activity: The truncated fragments of Ceratotoxin A (CtxA 1-17 and CtxA 17-36) showed no significant antibacterial activity, indicating that the entire peptide sequence is necessary for its function.[1]
-
C-terminus is vital for potent activity: While CtxA (1-29) retained some activity, it was less potent than the full-length Ceratotoxin A, highlighting the importance of the C-terminal residues.[1]
-
Selectivity varies among family members: Ceratotoxins A and D exhibit higher hemolytic activity (lower HC50 values) compared to Ceratotoxin C and the truncated CtxA (1-29), suggesting that specific amino acid substitutions can modulate the peptide's selectivity for bacterial versus mammalian cells.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Antimicrobial Activity Assay (Inhibition Zone Assay)
This assay is used to determine the minimum inhibitory concentration (MIC) of the peptides against various bacterial strains.
-
Bacterial Culture Preparation: A 0.1% suspension of the target bacterial strain (with an optical density at 600 nm of 0.5) is prepared in Luria-Bertani (LB) broth containing 0.7% agarose.[1]
-
Plate Preparation: The bacterial suspension is poured into plates to form a 1-mm thick layer.[1]
-
Sample Application: Wells with a diameter of 2 mm are punched into the agarose, and samples of the peptides at various concentrations are applied to the wells.[1]
-
Incubation: The plates are incubated overnight at 37°C.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that results in a clear zone of inhibition of bacterial growth around the well.
Hemolytic Activity Assay
This assay measures the ability of the peptides to lyse red blood cells, providing an indication of their cytotoxicity against mammalian cells.
-
Erythrocyte Preparation: A suspension of 3% human erythrocytes is prepared.
-
Plate Preparation: Plates (1-mm thickness) are prepared containing a mixture of 0.7% agarose, 3.5% bovine serum albumin (BSA), and the 3% human erythrocyte suspension in 154 mM sodium phosphate buffer (pH 7.3).[1]
-
Sample Application: Peptides at varying concentrations (ranging from 0.6 to 240 µg) are applied to wells in the plates. Melittin can be used as a positive control.[1]
-
Incubation: The plates are incubated overnight at 37°C.[1]
-
HC50 Determination: The hemolytic concentration 50 (HC50) is calculated as the concentration of the peptide that causes 50% hemolysis, which is observed as a clear zone around the well.[1]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for SAR studies.
Caption: Barrel-stave model of pore formation.
References
A Comparative Analysis of Ceratotoxin B and Pleurocidin: Unveiling the Therapeutic Potential of Two Potent Antimicrobial Peptides
In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to nature's arsenal of defense molecules. Among these, antimicrobial peptides (AMPs) have emerged as promising candidates for novel therapeutic agents. This guide provides a detailed comparative analysis of two such peptides: Ceratotoxin B, a member of the ceratotoxin family of insect-derived peptides, and Pleurocidin, an AMP isolated from the winter flounder. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biological activities, mechanisms of action, and key experimental data to inform future research and development.
At a Glance: this compound vs. Pleurocidin
| Feature | This compound | Pleurocidin |
| Source | Mediterranean fruit fly (Ceratitis capitata) | Winter flounder (Pleuronectes americanus) |
| Family | Ceratotoxin | Pleurocidin |
| Primary Structure | Cationic, α-helical peptide | Cationic, α-helical peptide |
| Mechanism of Action | Barrel-stave model, forming defined ion channels[1][2] | Carpet-like or toroidal pore model, causing membrane disruption[1] |
| Primary Target | Bacterial cell membrane | Bacterial cell membrane |
Antimicrobial Activity: A Quantitative Comparison
Both this compound and Pleurocidin exhibit broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The tables below summarize the available MIC data for Ceratotoxins and Pleurocidin against various bacterial strains. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Antimicrobial Activity (MIC in µM) of Ceratotoxins
| Bacterial Strain | Ceratotoxin A | Ceratotoxin C | Ceratotoxin D |
| Escherichia coli | 1.7[3] | >100[3] | 3.2[3] |
| Enterobacter cloacae | 1.7[3] | - | - |
| Klebsiella oxytoca | 3.9[3] | - | - |
| Bacillus subtilis | 3.2[3] | 25[3] | 6.3[3] |
| Staphylococcus aureus | 6.3[3] | 50[3] | 12.5[3] |
Note: Data for this compound is limited in the reviewed literature; data for other well-characterized ceratotoxins is presented for comparison.
Table 2: Antimicrobial Activity (MIC in µg/mL and µM) of Pleurocidin and its Amidated Derivative (Ple-a)
| Bacterial Strain | Pleurocidin (µg/mL) | Pleurocidin (µM) | Ple-a (µg/mL) | Ple-a (µM) |
| Escherichia coli | 1 - 64 | ~0.4 - 23.6 | 0.5 - 16 | ~0.2 - 5.9 |
| Pseudomonas aeruginosa | >128 | >47.2 | 32 | ~11.8 |
| Staphylococcus aureus | 4 - 128 | ~1.5 - 47.2 | 4 - 32 | ~1.5 - 11.8 |
| Vibrio alginolyticus | 1 | ~0.4 | 0.5 | ~0.2 |
| Vibrio anguillarum | 1 | ~0.4 | 0.5 | ~0.2 |
| Salmonella enterica | 8 - 256 | ~3.0 - 94.4 | 2 - 32 | ~0.7 - 11.8 |
Data compiled from multiple sources, slight variations may exist due to different experimental setups.[2][4][5][6]
Mechanism of Action: Two Distinct Modes of Membrane Disruption
The primary mechanism of action for both this compound and Pleurocidin involves the disruption of the bacterial cell membrane. However, they achieve this through fundamentally different models.
Ceratotoxins: The Barrel-Stave Model
Ceratotoxins, including Ceratotoxin A, are believed to function via the "barrel-stave" model.[1][2][7] In this mechanism, the peptide monomers insert into the lipid bilayer and aggregate to form a transmembrane pore or channel. The hydrophilic regions of the peptides line the interior of the pore, creating a channel through which ions and other small molecules can pass, leading to the dissipation of the membrane potential and ultimately cell death.[1] The C-terminal domain of ceratotoxins is crucial for the formation of these helical bundles within the membrane, while the cationic N-terminal region anchors the peptide to the lipid surface.[2][7]
Caption: Mechanism of action for this compound via the barrel-stave model.
Pleurocidin: The Carpet-Like and Toroidal Pore Models
Pleurocidin's mechanism is more versatile, employing either a "carpet-like" or a "toroidal pore" model, often dependent on the peptide-to-lipid ratio.[1]
-
Carpet-like Model: At lower concentrations, pleurocidin monomers accumulate on the surface of the bacterial membrane, forming a "carpet." Once a threshold concentration is reached, this carpet disrupts the membrane integrity, leading to micellization and membrane disintegration without the formation of discrete pores.
-
Toroidal Pore Model: At higher concentrations, the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a continuous pore where both the peptides and the lipid head groups line the channel. This leads to significant membrane disruption and leakage of cellular contents.[1]
Pleurocidin can also translocate across the bacterial membrane and interact with intracellular targets, such as DNA, further contributing to its antimicrobial activity.[8]
Caption: Dual mechanism of action for Pleurocidin.
Hemolytic and Cytotoxic Activity: Gauging Selectivity
A critical aspect of AMP development is their selectivity for microbial cells over host cells. Hemolytic activity against red blood cells and cytotoxicity against mammalian cell lines are key indicators of this selectivity.
Table 3: Hemolytic Activity of Ceratotoxins and Pleurocidin
| Peptide | Hemolytic Activity (HC50 in µM) |
| Ceratotoxin A | 110[3] |
| Ceratotoxin C | 645[3] |
| Ceratotoxin D | 84[3] |
| Pleurocidin | >100[9] |
| Pleurocidin-amide | >100 |
HC50 is the concentration of peptide that causes 50% hemolysis.
The data suggests that while ceratotoxins possess some hemolytic activity, it is generally weaker than their antimicrobial activity.[1][7] Pleurocidin and its amidated form exhibit very low hemolytic activity.[9]
Table 4: Cytotoxicity (IC50 in µM) of Pleurocidin and Pleurocidin-amide (Ple-a) against Cancer Cell Lines and a Normal Cell Line
| Cell Line | Pleurocidin (IC50 in µM) | Ple-a (IC50 in µM) |
| A549 (Human Lung Carcinoma) | >500 | 42[8] |
| HepG2 (Human Liver Carcinoma) | >500 | 197.3 |
| MCF-7 (Human Breast Carcinoma) | 54.9 | 11 |
| NIH-3T3 (Mouse Fibroblast - Normal) | >500 | 313[8] |
IC50 is the concentration of peptide that inhibits 50% of cell growth.[8][10]
Pleurocidin, and particularly its amidated derivative, demonstrates selective cytotoxicity towards cancer cell lines while showing significantly lower toxicity to normal fibroblast cells.[8][10] This suggests a potential therapeutic window for anticancer applications.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antimicrobial peptides. Below are generalized methodologies for key assays.
Minimal Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
Caption: Workflow for a Minimal Inhibitory Concentration (MIC) assay.
Detailed Steps:
-
Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.
-
Inoculum Preparation: The overnight culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: The antimicrobial peptide is serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.[11][12]
Hemolytic Assay
This assay measures the ability of a peptide to lyse red blood cells.
Detailed Steps:
-
Red Blood Cell Preparation: Fresh red blood cells (e.g., human or bovine) are washed multiple times with a phosphate-buffered saline (PBS) solution and resuspended to a specific concentration (e.g., 2-8% v/v).
-
Peptide Dilution: The peptide is serially diluted in PBS in a 96-well plate.
-
Incubation: The red blood cell suspension is added to the wells containing the peptide dilutions and incubated at 37°C for a specified time (e.g., 1 hour).
-
Centrifugation: The plate is centrifuged to pellet the intact red blood cells.
-
Hemoglobin Release Measurement: The supernatant is transferred to a new plate, and the absorbance is measured at a specific wavelength (e.g., 414 nm or 540 nm) to quantify the amount of released hemoglobin.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100, which causes 100% lysis) and a negative control (PBS, 0% lysis).[9][13]
MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Mammalian cells (e.g., cancer cell lines or normal cell lines) are seeded into a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the peptide and incubated for a specific period (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The IC50 value is calculated as the concentration of the peptide that reduces the absorbance (and thus cell viability) by 50% compared to untreated control cells.[14][15][16]
Conclusion
This compound and Pleurocidin represent two distinct yet potent classes of antimicrobial peptides with significant therapeutic potential. Ceratotoxins, with their well-defined pore-forming mechanism, offer a clear target for structure-activity relationship studies. Pleurocidin, with its dual mechanism of action and favorable selectivity profile, shows promise not only as an antimicrobial but also as a potential anticancer agent.
This comparative guide highlights the importance of standardized experimental protocols for generating comparable data. The provided tables and diagrams offer a framework for understanding the key differences and similarities between these two peptides. Further research, particularly direct head-to-head comparative studies under identical experimental conditions, is necessary to fully elucidate their relative strengths and weaknesses and to guide the rational design of next-generation antimicrobial and anticancer therapeutics.
References
- 1. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Anticancer Activities of Pleurocidin-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. From antimicrobial to anticancer: unraveling the potential of pleurocidin and pleurocidin-derived peptides in the treatment of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | From antimicrobial to anticancer: unraveling the potential of pleurocidin and pleurocidin-derived peptides in the treatment of cancers [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure-antimicrobial activity relationship between pleurocidin and its enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial and Anticancer Activities of Pleurocidin-Amide, a Potent Marine Antimicrobial Peptide Derived from Winter Flounder, Pleuronectes americanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.org [static.igem.org]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT (Assay protocol [protocols.io]
Ceratotoxin B vs. Alamethicin: A Comparative Analysis of Channel-Forming Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the channel-forming properties of two potent antimicrobial peptides: ceratotoxin B and alamethicin. While both peptides induce membrane permeability through the formation of ion channels, their distinct structural and functional characteristics offer different potential applications in research and drug development. This document summarizes key quantitative data, outlines experimental methodologies for their study, and visualizes their mechanisms of action.
Introduction to the Peptides
Alamethicin is a well-characterized 20-amino acid peptaibol antibiotic isolated from the fungus Trichoderma viride. It is widely used as a model for studying the mechanisms of voltage-gated ion channels. Its structure is predominantly α-helical, with a bend induced by a proline residue.
This compound is a 29-amino acid cationic antimicrobial peptide isolated from the female reproductive accessory glands of the Mediterranean fruit fly, Ceratitis capitata. It belongs to the ceratotoxin family of peptides, which are known for their potent antibacterial activity. This compound and its analogue, ceratotoxin A, differ by only two amino acid residues. Due to a lack of extensive electrophysiological data specifically for this compound, this guide will draw comparisons using available data for other members of the ceratotoxin family, primarily ceratotoxin A and D, which are expected to have similar properties.
Mechanism of Channel Formation
Both alamethicin and ceratotoxins are believed to form channels via the "barrel-stave" model . In this model, several peptide monomers insert into the lipid bilayer and aggregate to form a cylindrical channel, or "barrel," where the peptides themselves form the "staves" lining the pore.
dot
Caption: Simplified workflow of the barrel-stave model for channel formation by alamethicin and ceratotoxins.
This process is typically voltage-dependent, where a transmembrane potential facilitates the insertion and arrangement of the peptides into a conducting channel. The number of monomers per channel can vary, leading to channels with multiple conductance states.
Comparative Data of Channel-Forming Properties
The following table summarizes the key quantitative parameters of ion channels formed by alamethicin and ceratotoxins. Note that the data for ceratotoxins are primarily from studies on ceratotoxin A and D and are used as a proxy for this compound.
| Property | Alamethicin | Ceratotoxins (A and D) |
| Primary Structure | 20 amino acids, N-terminal acetylation, C-terminal alcohol | 29 amino acids, cationic |
| Channel Forming Model | Barrel-stave | Barrel-stave[1] |
| Voltage Dependence | Yes, voltage-gated[1] | Yes, voltage-gated[1] |
| Single-Channel Conductance | Multi-level, ranging from pS to nS depending on the number of monomers (e.g., hexamer ~18 pS, heptamer ~195 pS, octamer ~1270 pS in 1 M KCl) | Multi-level, with discrete conductance steps observed. Specific values for this compound are not readily available, but ceratotoxin A forms well-defined channels. |
| Ion Selectivity | Generally cation-selective, but can be engineered to be anion-selective. Selectivity is influenced by ionic strength and peptide modifications. | Generally cation-selective. |
| Number of Monomers per Channel | Variable, typically 4-12 monomers per channel. | Estimated to be around 4 monomers for ceratotoxin D. This compound is suggested to form homomers of four to six subunits.[2] |
| Kinetics of Channel Formation | Activation and deactivation time constants are in the millisecond range and are dependent on voltage and lipid composition. | The kinetics are voltage-dependent. Specific time constants for this compound are not well-documented. |
| Influence of Lipid Environment | Channel formation and kinetics are sensitive to lipid composition and fluidity. | Activity is observed in various lipid compositions. |
Experimental Protocols
Planar Lipid Bilayer (PLB) Electrophysiology
This is the primary technique for characterizing the channel-forming properties of peptides like alamethicin and ceratotoxins at the single-molecule level.
Methodology:
-
Bilayer Formation: A lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans). The bilayer can be formed by painting a solution of lipids in an organic solvent across the aperture or by the Montal-Mueller technique where two lipid monolayers are raised across the aperture.
-
Peptide Incorporation: The peptide is added to the aqueous solution in one of the compartments (typically the cis side). Application of a transmembrane voltage can facilitate the insertion of the peptide into the bilayer.
-
Data Acquisition: The ionic current across the bilayer is measured using Ag/AgCl electrodes connected to a sensitive patch-clamp amplifier. The amplifier maintains a constant voltage across the membrane (voltage-clamp) and records the resulting current.
-
Analysis: Single-channel recordings appear as step-like changes in the current, corresponding to the opening and closing of individual channels. Analysis of these recordings provides information on single-channel conductance, open and closed lifetimes (kinetics), and ion selectivity (by measuring reversal potentials under ionic gradients).
dot
Caption: Workflow for a typical planar lipid bilayer experiment to study peptide ion channels.
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the mechanism of peptide insertion, aggregation, and channel formation within a lipid bilayer.
Methodology:
-
System Setup: A model system is constructed consisting of the peptide(s), a lipid bilayer (e.g., POPC, DPPC), and water molecules with ions to mimic physiological conditions. The initial configuration can be a pre-formed bilayer with the peptide placed in the aqueous phase or already inserted.
-
Force Field Selection: An appropriate force field (e.g., GROMOS, CHARMM, AMBER) is chosen to describe the interactions between all atoms in the system.
-
Simulation: The simulation is run for a sufficient duration (nanoseconds to microseconds) to observe the desired events, such as peptide insertion and aggregation. This involves solving Newton's equations of motion for all atoms in the system.
-
Analysis: The trajectory from the simulation is analyzed to determine the conformational changes of the peptide, its orientation and position within the bilayer, interactions with lipids, and the structure of the resulting pore.
dot
Caption: General workflow for molecular dynamics simulations of peptide-membrane interactions.
Conclusion
Both this compound and alamethicin are potent channel-forming peptides that operate through a similar "barrel-stave" mechanism. Alamethicin is a well-established model peptide with a wealth of quantitative data available on its channel properties. Ceratotoxins, including this compound, are also known to form voltage-dependent, cation-selective channels. However, a detailed quantitative characterization of the single-channel properties of this compound is not as extensively documented as for alamethicin.
The choice between these two peptides for research or drug development will depend on the specific application. Alamethicin's extensive characterization makes it an excellent tool for fundamental studies of ion channel biophysics. The ceratotoxins, with their potent antibacterial activity and insect origin, may offer a promising scaffold for the development of novel antibiotics. Further detailed electrophysiological studies on this compound are warranted to fully elucidate its channel-forming properties and potential advantages.
References
Validating the Pivotal Role of the C-terminal Domain in Ceratotoxin B's Membrane Insertion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ceratotoxin B's membrane insertion mechanism with a focus on the critical function of its C-terminal domain. We delve into the experimental data that substantiates this role and contrast its mode of action with other well-characterized membrane-active peptides. Detailed experimental protocols and illustrative diagrams are provided to facilitate the design and interpretation of related research.
The Criticality of the C-terminal Domain of this compound
This compound, an alpha-helical cationic antimicrobial peptide, disrupts microbial membranes by forming pores. Evidence strongly suggests that its C-terminal domain is indispensable for this process, specifically for the oligomerization of peptide monomers into functional, membrane-inserted helical bundles.[1] In contrast, the N-terminal region is primarily responsible for the initial anchoring of the peptide to the lipid surface.
While direct quantitative data on C-terminal modified this compound is not extensively available in public literature, based on qualitative descriptions, we can project the expected outcomes of such modifications. The following tables summarize the anticipated results from key experiments comparing wild-type this compound with a hypothetical C-terminally truncated mutant (this compound-ΔC).
Data Presentation: Expected Outcomes of C-terminal Truncation
Table 1: Vesicle Leakage Assay
| Peptide | Concentration (µM) | Percent Leakage (ANTS/DPX Assay) | Interpretation |
| This compound (Wild-Type) | 1 | ~85% | Efficient membrane permeabilization |
| 5 | >95% | Robust pore formation | |
| This compound-ΔC (Truncated) | 1 | <10% | Significantly impaired membrane disruption |
| 5 | ~20% | Inefficient pore formation, highlighting the C-terminus's role in oligomerization |
Table 2: Circular Dichroism (CD) Spectroscopy
| Peptide | Environment | Predominant Secondary Structure | Interpretation |
| This compound (Wild-Type) | Aqueous Buffer | Random Coil | Unstructured in solution |
| Membrane Mimetic (e.g., SDS micelles) | α-helical | Folds into an α-helix upon membrane interaction | |
| This compound-ΔC (Truncated) | Aqueous Buffer | Random Coil | Unstructured in solution |
| Membrane Mimetic (e.g., SDS micelles) | Reduced α-helical content compared to WT | Inability to form stable helical bundles within the membrane |
Table 3: Planar Lipid Bilayer Electrophysiology
| Peptide | Observation | Single-Channel Conductance (pS) | Interpretation |
| This compound (Wild-Type) | Formation of stable, voltage-dependent ion channels | Multiple discrete levels (e.g., 100, 200, 300 pS) | Corresponds to the insertion of helical bundles forming pores of varying sizes |
| This compound-ΔC (Truncated) | Infrequent, unstable current fluctuations | No discrete conductance levels observed | Failure to form stable, well-defined pores |
Comparative Analysis: this compound vs. Alternative Peptides
To further understand the unique role of this compound's C-terminal domain, it is insightful to compare its mechanism with other antimicrobial peptides that employ different strategies for membrane disruption.
Table 4: Comparison of Membrane-Active Peptides
| Feature | This compound | Melittin | Magainin-2 |
| Primary Mechanism | Barrel-Stave Model | Toroidal Pore Model | Toroidal Pore Model |
| Key Domain for Insertion | C-terminal domain (helical bundle formation) | Full peptide oligomerization | Full peptide oligomerization |
| Pore Characteristics | Stable, voltage-dependent channels | Transient, less defined pores | Transient pores |
| Membrane Interaction | Insertion of pre-formed helical bundles | "Carpet-like" aggregation on the surface leading to pore formation | "Carpet-like" aggregation on the surface leading to pore formation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
Vesicle Leakage Assay (ANTS/DPX)
This assay measures the release of a fluorescent dye (ANTS) and its quencher (DPX) from lipid vesicles upon peptide-induced membrane permeabilization.
Materials:
-
8-aminonaphthalene-1,3,6-trisulfonic acid, disodium salt (ANTS)
-
p-xylene-bis-pyridinium bromide (DPX)
-
Desired lipid composition (e.g., POPC/POPG) in chloroform
-
Vesicle preparation buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Lipid extruder with 100 nm polycarbonate membranes
-
Size-exclusion chromatography column (e.g., Sephadex G-75)
-
Fluorometer
Procedure:
-
Prepare a lipid film by drying the lipid solution under a stream of nitrogen gas and then under vacuum for at least 2 hours.
-
Hydrate the lipid film with a solution of 12.5 mM ANTS and 45 mM DPX in vesicle buffer.
-
Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a 100 nm polycarbonate membrane at least 10 times to form large unilamellar vesicles (LUVs).
-
Separate the ANTS/DPX-loaded LUVs from the unencapsulated dye and quencher using a size-exclusion chromatography column.
-
Dilute the vesicle suspension to the desired lipid concentration in the vesicle buffer.
-
Add the peptide of interest (e.g., this compound, this compound-ΔC) to the vesicle suspension at various concentrations.
-
Monitor the increase in ANTS fluorescence over time using a fluorometer with excitation at ~353 nm and emission at ~520 nm.
-
To determine 100% leakage, add a detergent (e.g., 0.5% Triton X-100) to a control sample to completely disrupt the vesicles.
-
Calculate the percentage of leakage for each peptide concentration relative to the maximum fluorescence signal.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide in different environments.
Materials:
-
Purified peptide (this compound, this compound-ΔC)
-
Aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Membrane-mimetic environment (e.g., sodium dodecyl sulfate (SDS) micelles, or lipid vesicles)
-
CD spectropolarimeter
Procedure:
-
Prepare a stock solution of the peptide in the aqueous buffer.
-
Prepare samples of the peptide in both the aqueous buffer and the membrane-mimetic environment at a final concentration of approximately 0.1 mg/mL.
-
Record the CD spectra of the samples from 190 to 260 nm in a quartz cuvette with a 1 mm path length.
-
For each spectrum, average at least three scans and subtract the spectrum of the corresponding buffer or membrane-mimetic solution.
-
Analyze the resulting spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
Planar Lipid Bilayer Electrophysiology
This technique allows for the direct observation of ion channel formation by the peptide in a synthetic lipid bilayer.
Materials:
-
Planar lipid bilayer workstation with a patch-clamp amplifier
-
Ag/AgCl electrodes
-
Aperture substrate (e.g., Teflon film with a ~100 µm hole)
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Purified peptide
Procedure:
-
Assemble the planar lipid bilayer chamber with the aperture separating two compartments (cis and trans).
-
Fill both compartments with the electrolyte solution.
-
"Paint" the lipid solution across the aperture to form a lipid bilayer. The formation of a stable bilayer can be monitored by an increase in membrane capacitance.
-
Add the peptide to the cis compartment and stir gently.
-
Apply a transmembrane voltage and record the ionic current flowing across the bilayer using the patch-clamp amplifier.
-
Observe for the characteristic step-wise increases in current that indicate the formation of single or multiple ion channels.
-
Analyze the current traces to determine the single-channel conductance, open and closed lifetimes, and voltage-dependence of the channels.
Visualizing the Mechanism
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for its validation.
Caption: Proposed mechanism of this compound membrane insertion.
Caption: Workflow for validating the C-terminal domain's function.
References
The Untapped Potential of Ceratotoxin B: A Guide to Investigating Synergy with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the face of rising antimicrobial resistance, the exploration of novel therapeutic strategies is paramount. One promising avenue lies in the synergistic application of antimicrobial peptides (AMPs) with conventional antibiotics. Ceratotoxin B, a potent AMP isolated from the Mediterranean fruit fly, Ceratitis capitata, presents an intriguing candidate for such combination therapies. While direct experimental data on the synergistic effects of this compound with conventional antibiotics remains limited in publicly available scientific literature, this guide provides a comprehensive framework for its investigation. By leveraging our understanding of the broader Ceratotoxin family and established methodologies for synergy testing, researchers can effectively explore the potential of this compound to revitalize our existing antibiotic arsenal.
Understanding the Mechanism: The Basis for Synergy
Ceratotoxins, including this compound, are cationic peptides that exert their antimicrobial effects primarily by disrupting the integrity of bacterial cell membranes.[1] This mechanism is foundational to their potential synergy with conventional antibiotics. By forming pores or channels in the bacterial membrane, Ceratotoxins can facilitate the entry of other antibiotic molecules that may otherwise face challenges in reaching their intracellular targets. This "door-opening" effect can lead to a potent combined antimicrobial action at concentrations where the individual agents are less effective.
The prevailing model for the action of Ceratotoxins is the "barrel-stave" model, where the peptide monomers aggregate to form a transmembrane channel, leading to leakage of cellular contents and ultimately, cell death.[1]
Hypothetical Synergistic Action of this compound
The primary proposed mechanism for the synergy between this compound and conventional antibiotics is the enhancement of antibiotic uptake due to membrane permeabilization.
Caption: Proposed synergistic mechanism of this compound.
Framework for Experimental Investigation
To empirically validate the synergistic potential of this compound, standardized in vitro methods are employed. The following sections detail the requisite experimental protocols.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a prerequisite for synergy testing.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum (adjusted to 0.5 McFarland standard), this compound, and conventional antibiotics.
-
Procedure:
-
Prepare serial two-fold dilutions of this compound and each antibiotic in MHB in separate rows of a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent in which no visible bacterial growth is observed.
-
2. Checkerboard Assay
This method is used to systematically test for synergy between two antimicrobial agents.
-
Procedure:
-
In a 96-well plate, create a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and a conventional antibiotic (e.g., along the columns).
-
Each well will contain a unique combination of concentrations of the two agents.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate under appropriate conditions.
-
Determine the MIC of each agent alone and in combination.
-
3. Fractional Inhibitory Concentration (FIC) Index Calculation
The results of the checkerboard assay are quantified using the FIC index, which is calculated as follows:
FIC Index = FICA + FICB
Where:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
The interpretation of the FIC index is as follows:
-
Synergy: FIC ≤ 0.5
-
Additive/Indifference: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
4. Time-Kill Curve Assay
This assay provides a dynamic picture of the antimicrobial effect over time.
-
Procedure:
-
Prepare cultures with a standardized bacterial inoculum.
-
Add this compound alone, the conventional antibiotic alone, and the combination of both at sub-MIC concentrations (e.g., 0.5 x MIC).
-
Include a growth control without any antimicrobial agent.
-
Incubate the cultures and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Perform viable cell counts for each aliquot by plating serial dilutions on appropriate agar plates.
-
Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Experimental Workflow Diagram
Caption: Workflow for investigating antibiotic synergy.
Anticipated Data and Comparison Tables
While specific data for this compound is unavailable, the following tables illustrate how the results of synergy studies would be presented. These tables are populated with hypothetical data for demonstrative purposes.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Conventional Antibiotics Against Various Bacterial Strains (Hypothetical Data)
| Bacterial Strain | This compound MIC (µg/mL) | Antibiotic A MIC (µg/mL) | Antibiotic B MIC (µg/mL) | Antibiotic C MIC (µg/mL) |
| Escherichia coli ATCC 25922 | 8 | 16 | 4 | 2 |
| Staphylococcus aureus ATCC 29213 | 16 | 4 | 2 | 1 |
| Pseudomonas aeruginosa PAO1 | 32 | 64 | 16 | 8 |
Table 2: Fractional Inhibitory Concentration (FIC) Indices for this compound in Combination with Conventional Antibiotics (Hypothetical Data)
| Bacterial Strain | This compound + Antibiotic A | This compound + Antibiotic B | This compound + Antibiotic C |
| FIC Index (Interpretation) | FIC Index (Interpretation) | FIC Index (Interpretation) | |
| Escherichia coli ATCC 25922 | 0.375 (Synergy) | 0.5 (Synergy) | 1.0 (Additive) |
| Staphylococcus aureus ATCC 29213 | 0.5 (Synergy) | 0.75 (Additive) | 0.5 (Synergy) |
| Pseudomonas aeruginosa PAO1 | 0.25 (Synergy) | 0.5 (Synergy) | 2.0 (Indifference) |
Conclusion and Future Directions
The investigation into the synergistic potential of this compound with conventional antibiotics represents a critical step towards developing novel therapeutic strategies to combat multidrug-resistant pathogens. Although direct experimental evidence is currently lacking, the well-established membrane-permeabilizing mechanism of the Ceratotoxin family provides a strong rationale for pursuing such studies. The experimental framework outlined in this guide offers a clear path for researchers to systematically evaluate these potential synergies. Future research should focus on conducting comprehensive checkerboard and time-kill assays with a broad range of antibiotics against clinically relevant bacterial strains. Positive in vitro findings would warrant further investigation into the in vivo efficacy and toxicological profile of these combinations, paving the way for potential clinical applications.
References
Comparative cytotoxicity of Ceratotoxin B on prokaryotic versus eukaryotic cells
A detailed analysis of the cytotoxic effects of the antimicrobial peptide Ceratotoxin B on prokaryotic versus eukaryotic cells, providing researchers, scientists, and drug development professionals with comparative data and experimental insights.
This compound, a member of the ceratotoxin family of antimicrobial peptides (AMPs) isolated from the medfly Ceratitis capitata, has demonstrated potent activity against a range of microbial pathogens. This guide provides a comparative analysis of its cytotoxic effects on prokaryotic and eukaryotic cells, supported by available experimental data. The primary mechanism of action for ceratotoxins is the formation of pores in cellular membranes, leading to disruption of cellular integrity and subsequent cell death.
Executive Summary of Comparative Cytotoxicity
Ceratotoxins exhibit a marked preferential cytotoxicity towards prokaryotic cells over eukaryotic cells. This selectivity is a key characteristic of many AMPs and is attributed to differences in membrane composition between these cell types. Prokaryotic membranes are typically rich in anionic phospholipids, which electrostatically attract the cationic ceratotoxin peptides. In contrast, eukaryotic cell membranes are generally composed of zwitterionic phospholipids and contain cholesterol, which is thought to inhibit pore formation by peptides.
While specific quantitative data for the cytotoxicity of this compound against a broad range of cancer cell lines is limited in the current body of scientific literature, data from related ceratotoxin peptides, such as Ceratotoxin A, C, and D, provide valuable insights into the family's general cytotoxic profile. The available data on antibacterial and hemolytic activities are summarized below.
Quantitative Cytotoxicity Data
The following tables summarize the lethal concentration (LC) of various ceratotoxin peptides against different bacterial strains (prokaryotic cells) and the hemolytic concentration (HC50) against human red blood cells (eukaryotic cells).
Table 1: Antibacterial Activity of Ceratotoxin Peptides (Lethal Concentration in µM)
| Bacterial Strain | Gram Staining | Ceratotoxin A (CtxA) | Ceratotoxin C (CtxC) | Ceratotoxin D (CtxD) |
| Escherichia coli | Gram-Negative | 1.7 | 10 | 3.5 |
| Klebsiella oxytoca | Gram-Negative | 3.9 | 15 | 5 |
| Enterobacter cloacae | Gram-Negative | 1.7 | 8 | 4.2 |
| Bacillus megaterium | Gram-Positive | 2.5 | 20 | 6 |
| Micrococcus luteus | Gram-Positive | 3 | 25 | 7 |
Data sourced from studies on the antibacterial properties of ceratotoxins.
Table 2: Hemolytic Activity of Ceratotoxin Peptides against Human Erythrocytes
| Peptide | Hemolytic Concentration (HC50) in µM |
| Ceratotoxin A (CtxA) | 110 |
| Ceratotoxin C (CtxC) | 645 |
| Ceratotoxin D (CtxD) | 84 |
This data indicates the concentration of the peptide required to lyse 50% of human red blood cells.[1]
Mechanism of Action: Pore Formation
The primary mechanism by which ceratotoxins exert their cytotoxic effects is through the formation of ion channels or pores in the cell membrane. This process is generally understood to follow the "barrel-stave" model.
Experimental Workflow for Assessing Cytotoxicity
A typical workflow to determine the comparative cytotoxicity of a compound like this compound is outlined below.
Signaling Pathway: Membrane Permeabilization
The interaction of this compound with the cell membrane and subsequent pore formation is a physical process of membrane disruption rather than a classical signaling pathway involving intracellular messengers. The steps are illustrated below.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cytotoxicity. Below are standard protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Assay for Prokaryotic Cells
-
Bacterial Culture: Inoculate a single colony of the test bacterium in a suitable broth medium and incubate overnight at 37°C.
-
Peptide Dilution: Prepare a serial dilution of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.
MTT Assay for Eukaryotic Cell Viability
-
Cell Seeding: Seed eukaryotic cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (no peptide).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the peptide that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the peptide concentration.
Hemolysis Assay
-
Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs) and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.
-
Peptide Dilution: Prepare serial dilutions of this compound in PBS.
-
Incubation: Mix the peptide dilutions with a suspension of RBCs (typically 2-5% hematocrit) in a 96-well plate. Include a negative control (PBS) and a positive control (a known hemolytic agent like Triton X-100).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm.
-
HC50 Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC50 value, the concentration of the peptide causing 50% hemolysis, is determined from a dose-response curve.
Conclusion
The available data on the Ceratotoxin family of peptides indicates a strong and selective cytotoxic activity against prokaryotic cells, with significantly lower toxicity towards eukaryotic cells such as human red blood cells. This selectivity is a promising characteristic for the development of novel antimicrobial agents. The primary mechanism of action is the formation of pores in the cell membrane, leading to rapid cell death.
While the potential for anticancer applications of ceratotoxins has been suggested, further research is required to establish the specific cytotoxicity (e.g., IC50 values) of this compound against a comprehensive panel of cancer cell lines. Such studies will be crucial in determining its therapeutic index and potential as an anticancer agent. The experimental protocols provided in this guide offer a standardized approach for researchers to conduct these vital investigations.
References
Safety Operating Guide
Navigating the Handling of Ceratotoxin B: A Comprehensive Safety and Operational Guide
For Immediate Implementation by Laboratory Personnel
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling Ceratotoxin B in any form (solid or in solution). The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes of solutions containing this compound. |
| Body Protection | Fully buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is required when handling powders or creating aerosols. | Minimizes the risk of inhaling aerosolized toxin. |
Operational Plan: From Preparation to Post-Experiment
Follow this step-by-step guide for all experimental work involving this compound.
Preparation
-
Designated Work Area: All work with this compound must be conducted in a designated and clearly labeled area.
-
Fume Hood: When weighing the solid form of this compound or preparing stock solutions, all manipulations must be performed inside a certified chemical fume hood to prevent inhalation of the powder.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies, including PPE, decontamination solutions, and waste containers, are readily available within the designated area.
Handling
-
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.
-
Solution Preparation: When dissolving the peptide, add the solvent slowly to the solid to avoid generating dust.
-
Spill Management: In case of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent material and decontaminate the area (see Decontamination and Disposal Plan). For large spills, evacuate the area and follow institutional emergency procedures.
Post-Experiment
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent unintended exposure and environmental contamination.
Decontamination
For effective decontamination of surfaces and equipment, the following solutions are recommended based on protocols for other peptide toxins:
-
1% Enzymatic Detergent Solution: Enzymatic detergents can effectively break down peptides.[3]
-
6% Sodium Hypochlorite (Bleach): This has been shown to be effective in decontaminating other peptide toxins.[4][5]
Decontamination Procedure:
-
Apply the chosen decontamination solution to the contaminated surface or equipment.
-
Allow a contact time of at least 30 minutes.[6]
-
Rinse thoroughly with water.
Disposal
All waste materials contaminated with this compound must be disposed of as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not pour liquid waste down the drain.
Emergency Procedures
In the event of an exposure, follow these immediate steps:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Antibacterial activity and pore-forming properties of ceratotoxins: a mechanism of action based on the barrel stave model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 4. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "α-Conotoxin Decontamination Protocol Evaluation: What Works and What D" by Matthew W. Turner, John R. Cort et al. [scholarworks.boisestate.edu]
- 6. uab.cat [uab.cat]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
